3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Description
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Properties
IUPAC Name |
3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLZAEGCJDMPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594562 | |
| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-61-9 | |
| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules, demonstrating applications as anti-inflammatory, analgesic, and anti-cancer agents.[1][2] This document details the strategic synthesis from a commercially available precursor, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, through a key alcohol intermediate, culminating in the target chloromethyl compound. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Strategic Overview: Retrosynthetic Analysis
A logical retrosynthetic approach to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole identifies the primary alcohol, (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, as the immediate precursor. This alcohol can be readily accessed through the reduction of the corresponding carboxylic acid, a stable and often commercially available starting material. This strategy simplifies the synthesis by leveraging a common and reliable functional group interconversion.
Figure 1: Retrosynthetic analysis of the target compound.
Synthetic Pathway and Experimental Protocols
The forward synthesis is a two-step process commencing with the reduction of the carboxylic acid followed by the chlorination of the resulting alcohol.
Figure 2: Overall synthetic scheme.
Step 1: Reduction of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
The conversion of the carboxylic acid to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography if necessary.
Table 1: Reagents for Reduction Step
| Reagent | Molar Eq. | Purpose |
| 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.2 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Step 2: Chlorination of (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol
The final step involves the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][4]
Protocol:
-
In a well-ventilated fume hood, dissolve the (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of pyridine or a few drops of dimethylformamide (DMF) to the solution.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
-
The product can be further purified by recrystallization or column chromatography.
Table 2: Reagents for Chlorination Step
| Reagent | Molar Eq. | Purpose |
| (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| Pyridine or DMF | Catalytic | Catalyst |
Mechanistic Insights: The Role of Thionyl Chloride
The chlorination of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite ester intermediate. This converts the hydroxyl group into a good leaving group. The subsequent nucleophilic attack by the chloride ion can proceed via different mechanisms (Sₙ2, Sₙi), often influenced by the solvent and additives.[4][6] In the presence of a base like pyridine, the Sₙ2 mechanism is favored, leading to an inversion of stereochemistry if the carbon is chiral.
Figure 3: Simplified mechanism of alcohol chlorination.
Product Characterization
The final product, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the methyl group on the pyrazole nitrogen, the chloromethyl protons, and the protons of the thiophene and pyrazole rings.
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Absence of a broad O-H stretch from the starting alcohol and the presence of a C-Cl stretching vibration.
Safety and Handling
-
Lithium aluminum hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and properly dried glassware.
-
Thionyl chloride (SOCl₂): A corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases.[3] It should be handled exclusively in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This guide outlines a reliable and scalable two-step from its corresponding carboxylic acid. The described protocols are based on well-established and high-yielding chemical transformations. By providing detailed experimental procedures and mechanistic context, this document serves as a valuable resource for researchers engaged in the synthesis of pyrazole-based scaffolds for pharmaceutical and materials science applications.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link]
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Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Available from: [Link]
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Dr. Venkatesh P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]
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Han, A., & Zhang, J. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 28(8), 1813-1820. Available from: [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available from: [Link]
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Reddit. Help with thionyl chloride halogenation. (2023). Available from: [Link]
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Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Available from: [Link]
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Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available from: [Link]
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3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole CAS number 876316-61-9 properties
CAS Number: 876316-61-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from structurally related molecules and the well-established chemistry of pyrazoles to offer predictive insights into its properties, synthesis, and handling.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The versatility of the pyrazole ring stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, incorporates several key features that suggest its potential as a valuable building block in drug discovery and organic synthesis:
-
A Substituted Pyrazole Core: The central pyrazole ring is substituted at the 1, 3, and 5 positions, offering a specific arrangement of functional groups.
-
A Reactive Chloromethyl Group: The chloromethyl group at the 3-position is a versatile synthetic handle, enabling a variety of nucleophilic substitution reactions for the introduction of diverse functionalities.
-
A Thienyl Moiety: The presence of a thiophene ring at the 5-position can influence the compound's electronic properties and metabolic stability, and may also serve as a point of interaction with biological targets.
-
An N-Methyl Group: The methyl group at the 1-position prevents tautomerization and provides a fixed regioisomer.[3]
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Formula | C9H9ClN2S | Based on atomic composition. |
| Molecular Weight | 212.7 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid at room temperature | Many substituted pyrazoles are crystalline solids. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Poorly soluble in water. | The presence of the aromatic rings and the alkyl halide suggests this solubility profile. |
| Melting Point | Wide range possible, likely >50 °C | Dependent on crystal packing and intermolecular forces. |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected for a molecule of this size and polarity. |
| pKa | The pyrazole ring is weakly basic. | The lone pair on the N2 nitrogen is available for protonation. |
Synthesis and Reactivity
Proposed Synthetic Route
The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can be envisioned through established methods for pyrazole synthesis, most notably the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[5][6] A plausible retro-synthetic analysis is outlined below.
Caption: Predicted reactivity of the target compound.
-
Nucleophilic Substitution: The chloromethyl group is an excellent electrophile and will readily undergo SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, alcohols, thiols, and cyanides, providing a diverse library of derivatives.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack at the C4 position. [1]However, the electron-withdrawing nature of the chloromethyl group may deactivate the ring to some extent. The thiophene ring is also amenable to electrophilic substitution.
-
Metal-Catalyzed Cross-Coupling: The C-H bonds on the thiophene ring could potentially be activated for direct arylation or other cross-coupling reactions, although this would require specific catalytic systems.
Safety and Handling
No specific toxicity data is available for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. However, based on the safety data sheets (SDS) of structurally similar compounds, such as other chloromethylated pyrazoles, the following precautions are strongly advised. [7][8][9]
| Hazard Category | Recommendations |
|---|---|
| Acute Toxicity | Harmful if swallowed. [9] |
| Skin Corrosion/Irritation | Causes skin irritation. [9][10] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. [8][9][10][11] |
| Respiratory Irritation | May cause respiratory irritation. [9][11]|
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [7]* Eye Protection: Wear chemical safety goggles or a face shield. [8]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [9]Avoid all skin contact. [7]* Respiratory Protection: If working with fine powders or aerosols, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Wash hands thoroughly after handling. [7][8]Do not eat, drink, or smoke in the laboratory. [8] First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. [9]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8][9]* If inhaled: Move person to fresh air. [9]* If swallowed: Rinse mouth. Do NOT induce vomiting. [8]* In all cases of exposure, seek immediate medical attention. [8]
Potential Applications in Drug Discovery and Research
The structural features of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The pyrazole core is a well-established pharmacophore in numerous drug classes. [12] Potential Research Directions:
-
Scaffold for Library Synthesis: The reactive chloromethyl group can be used to generate a diverse library of compounds for high-throughput screening against various biological targets.
-
Inhibitors of Kinases and Other Enzymes: Many kinase inhibitors incorporate a substituted pyrazole scaffold. The thiophene moiety can also contribute to binding affinity and selectivity.
-
Development of Novel Anti-infective or Anti-cancer Agents: Pyrazole derivatives have shown promise as antibacterial, antifungal, and anticancer agents. [2][5]
Caption: Potential applications of the title compound.
Conclusion
While specific experimental data for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole remains scarce, a comprehensive understanding of its likely properties, synthesis, and reactivity can be inferred from the well-established chemistry of pyrazoles and related heterocyclic compounds. Its structure, featuring a reactive chloromethyl handle and a biologically relevant thienyl-pyrazole core, positions it as a valuable intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Researchers working with this compound should adhere to strict safety protocols due to its predicted hazardous properties.
References
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- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.).
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- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.).
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characterization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
An In-Depth Technical Guide to the Characterization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Foreword: The Scientific Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, the synthesis of a novel chemical entity is merely the opening chapter. The true narrative of its potential is written through meticulous characterization—a process that validates its structure, defines its purity, and ultimately determines its utility. The molecule at the nexus of our discussion, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, stands as a compelling scaffold. It marries the well-documented biological significance of the pyrazole nucleus with the versatile thiophene moiety.[1][2] Pyrazoles are core structures in numerous FDA-approved drugs, exhibiting anti-inflammatory, anticancer, and antimicrobial properties, while thiophene derivatives are noted for a wide spectrum of therapeutic applications.[3][4][5]
The presence of a reactive chloromethyl group at the 3-position further elevates its status, transforming it from a mere scaffold into a versatile synthetic intermediate, a key building block for constructing more complex molecules and chemical probes. This guide is structured not as a rigid protocol, but as a logical workflow from the perspective of a seasoned scientist. We will explain not just how to characterize this molecule, but why specific analytical choices are made, ensuring a self-validating system of analysis that guarantees scientific integrity.
Molecular Identity and Proposed Synthesis
Before any characterization can begin, the molecule's existence must be confirmed. The first step is to verify its fundamental properties and establish a logical synthetic pathway.
Molecular Structure
The foundational identity of our target compound is its unique arrangement of atoms.
Caption: Chemical structure of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
Proposed Synthetic Workflow: A Logic-Driven Approach
While numerous methods exist for pyrazole synthesis, a robust strategy prioritizes readily available starting materials and high-yielding, clean transformations.[6] A highly plausible route to the title compound involves the chlorination of a hydroxymethyl precursor, a standard and reliable functional group interconversion.
Caption: Proposed two-step synthesis of the target compound from a key pyrazole alcohol intermediate.
Causality Behind Experimental Choices:
-
Step 1: Cyclocondensation. The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine is the most fundamental and widely used method for constructing the pyrazole ring.[6] Using methylhydrazine directly installs the required N-methyl group.
-
Step 2: Reduction (Implicit). The butanoate precursor would cyclize to form a pyrazole-3-carboxylate ester. This ester is then reduced to the primary alcohol, (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, using a standard reducing agent like lithium aluminum hydride (LiAlH₄). This provides a stable, easily purified intermediate.
-
Step 3: Chlorination. Converting a primary alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies reaction workup and product purification.
Physicochemical and Spectroscopic Characterization
With a viable synthetic route established, we proceed to the core of the guide: the comprehensive characterization of the final product. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating dataset.
Fundamental Properties and Purity Assessment
This initial phase establishes the compound's basic identity and purity, a critical prerequisite for all subsequent biological or chemical screening.
| Property | Predicted Data | Experimental Protocol |
| Molecular Formula | C₉H₉ClN₂S | High-Resolution Mass Spectrometry (HRMS): A sample is analyzed via ESI-TOF to determine the exact mass. The observed mass is matched to the calculated mass of the elemental formula. |
| Molecular Weight | 212.70 g/mol | Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum will confirm the molecular weight. |
| Physical State | Likely a solid at room temp. | Visual Inspection & Melting Point: The purified compound is visually inspected. Its melting point is determined using a calibrated melting point apparatus. A sharp melting range (<2 °C) is indicative of high purity. |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is used with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm). |
Definitive Structural Elucidation: A Spectroscopic Deep Dive
Spectroscopy is the cornerstone of structural characterization, providing an unambiguous fingerprint of the molecule.
¹H NMR Spectroscopy: Mapping the Protons
Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), integration (number of protons), and splitting pattern (neighboring protons) provide direct evidence of the molecular structure.
Predicted Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 | Doublet of doublets | 1H | Thiophene H5' | Thiophene protons typically appear between 7.0-7.8 ppm. This proton is coupled to H3' and H4'.[7] |
| ~ 7.20 - 7.10 | Multiplet | 2H | Thiophene H3', H4' | These protons are in the complex aromatic region and will show coupling to each other and to H5'.[7] |
| ~ 6.60 | Singlet | 1H | Pyrazole H4 | The proton on the pyrazole ring is a singlet as it has no adjacent protons. Its chemical shift is characteristic of this position.[8] |
| ~ 4.75 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to an electronegative chlorine atom are deshielded and appear as a singlet. |
| ~ 3.90 | Singlet | 3H | N-CH₃ | The N-methyl protons are sharp singlets, typically found in this region for N-methyl pyrazoles.[8] |
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all peaks and analyze their multiplicities.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Principle: ¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).
Predicted Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150.0 | Pyrazole C3 | Carbon bearing the chloromethyl group.[9] |
| ~ 145.0 | Pyrazole C5 | Carbon attached to the thiophene ring.[9] |
| ~ 130 - 125 | Thiophene Carbons | Aromatic carbons of the thiophene ring will appear in this typical range. |
| ~ 110.0 | Pyrazole C4 | The CH carbon of the pyrazole ring. |
| ~ 40.0 | -CH₂Cl | The chloromethyl carbon, shifted downfield due to the chlorine atom. |
| ~ 37.0 | N-CH₃ | The N-methyl carbon.[8] |
Step-by-Step Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the proton spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry: The Molecular Weight and Fragmentation Fingerprint
Principle: Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern under ionization.
Predicted Data (Electron Impact or Electrospray Ionization):
-
Molecular Ion Peak [M]⁺: m/z ≈ 212 (for ³⁵Cl isotope) and 214 (for ³⁷Cl isotope, ~1/3 intensity). This confirms the molecular formula and the presence of one chlorine atom.
-
Key Fragment [M - CH₂Cl]⁺: m/z ≈ 163. Loss of the chloromethyl radical is a highly probable fragmentation pathway.
-
Other Fragments: Peaks corresponding to the thiophene cation (m/z = 83) and pyrazole ring fragments would also be expected.
Step-by-Step Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it into the LC flow. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the parent ion peak corresponding to [M+H]⁺ (m/z ≈ 213/215) or other adducts. For fragmentation data, perform an MS/MS experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Infrared Spectroscopy: Identifying Functional Groups
Principle: Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly confirming the presence of key functional groups.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic (Thiophene, Pyrazole) |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 1580 - 1450 | C=C / C=N stretch | Aromatic Rings (Thiophene, Pyrazole) |
| ~ 1380 | C-H bend | CH₃ group |
| ~ 800 - 600 | C-Cl stretch | Chloromethyl group |
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.
-
Data Acquisition: Lower the instrument's anvil to press the sample against the crystal and acquire the spectrum, typically by co-adding 16-32 scans.
-
Data Analysis: Identify the key absorption peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.[10]
Conclusion: A Validated Entity
By systematically applying this multi-technique analytical workflow, a complete and validated profile of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is established. The convergence of data from NMR, MS, and IR provides an unassailable confirmation of the chemical structure, while chromatography affirms its purity. This rigorously characterized molecule is now ready for its intended application, whether as a crucial intermediate in a multi-step synthesis or as a candidate for biological screening, with full confidence in its identity and quality.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Online]. Available: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Online]. Available: [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Online]. Available: [Link]
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Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Online]. Available: [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Online]. Available: [Link]
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Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [Online]. Available: [Link]
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Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Online]. Available: [Link]
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Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. National Institutes of Health (NIH). [Online]. Available: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Online]. Available: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Online]. Available: [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Online]. Available: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Online]. Available: [Link]
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3-(o-chloroanilino)-5-(2-thienyl)pyrazole - Optional[1H NMR]. SpectraBase. [Online]. Available: [Link]
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13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Online]. Available: [Link]
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3-(bromomethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole. MOLBASE. [Online]. Available: [Link]
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Pyrazole, 3,5-dimethyl-1-((trichloromethyl)thio)-. PubChem. [Online]. Available: [Link]
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FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. [Online]. Available: [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. [Online]. Available: [Link]
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Pyrazole, 3-methyl-, hydrochloride. NIST WebBook. [Online]. Available: [Link]
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Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. [Online]. Available: [Link]
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1-(2-Chlorophenyl)-3-methyl-5-pyrazolone - Optional[13C NMR]. SpectraBase. [Online]. Available: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Thienyl-Pyrazole Derivatives
Introduction
Thienyl-pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these heterocyclic systems in solution.
This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of thienyl-pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, from fundamental principles to the application of advanced 2D NMR techniques. We will delve into the causality behind observed chemical shifts and coupling patterns, present detailed experimental protocols, and provide a logical framework for confident structural assignment.
The Thienyl-Pyrazole Scaffold: A Structural Overview
The core of a thienyl-pyrazole derivative consists of a five-membered thiophene ring connected to a five-membered pyrazole ring. The linkage position and substitution patterns on either ring dramatically influence the electronic environment and, consequently, the NMR spectra. Understanding the standard numbering of these systems is the first step in spectral analysis.
Diagram: General Structure of a Thienyl-Pyrazole Derivative
A representative thienyl-pyrazole structure with standard numbering.
Analysis of ¹H NMR Spectra
The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).
Characteristic Chemical Shifts (δ)
The position of a proton signal is dictated by its local electronic environment. Electronegative atoms like nitrogen and sulfur, as well as the aromatic nature of the rings, play a significant role.
-
Pyrazole Protons:
-
H4-H: The proton at the C4 position of the pyrazole ring typically appears as a singlet (if C3 and C5 are substituted) or a triplet (in N-unsubstituted pyrazoles due to coupling with both N-H protons) in the range of δ 6.0-6.5 ppm .[5][6] Its precise shift is sensitive to substituents at C3 and C5.
-
H3-H and H5-H: In N-unsubstituted pyrazoles, rapid tautomeric exchange between the two nitrogen atoms can lead to a time-averaged spectrum, making the C3 and C5 positions chemically equivalent.[7] When the pyrazole is N-substituted, H3 and H5 become distinct and their shifts depend on the linkage to the thienyl group and other substituents. Generally, they resonate between δ 7.5-8.0 ppm .
-
N-H: The N-H proton of the pyrazole ring is often broad and its chemical shift is highly variable (δ 8.0-13.0 ppm), depending on solvent, concentration, and temperature. It can sometimes be observed as a broad singlet.[8]
-
-
Thiophene Protons:
-
The chemical shifts of thiophene protons are influenced by the position of the sulfur atom and the point of attachment to the pyrazole ring. Protons alpha to the sulfur (C2' and C5') are typically deshielded and appear downfield compared to protons beta to the sulfur (C3' and C4').
-
Typical ranges are δ 7.0-8.0 ppm . The exact positions are highly dependent on the substitution pattern. For instance, a proton at C5' of a 2-thienyl moiety will be significantly affected by substituents on the pyrazole ring.
-
Spin-Spin Coupling Constants (J)
Coupling constants provide direct evidence of through-bond connectivity.
-
Thiophene Ring: The coupling between adjacent protons in a thiophene ring is characteristic. The three-bond coupling constant, ³J, typically falls in the range of:
-
³J(H2'-H3') ≈ 3.0-5.0 Hz
-
³J(H3'-H4') ≈ 3.5-4.5 Hz
-
³J(H4'-H5') ≈ 4.5-6.0 Hz
-
-
Pyrazole Ring: The coupling between H4 and H5 (³J) is typically small, around 1.5-3.0 Hz.
-
Long-Range Coupling: Four-bond couplings (⁴J) can be observed, particularly in the thiophene ring (e.g., between H2' and H4', H2' and H5'), and are usually smaller (0.5-1.0 Hz).[9] These small couplings can sometimes lead to signal broadening rather than distinct splitting.
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |
| Pyrazole H4 | 6.0 - 6.5 | ³J(H4,H5) = 1.5 - 3.0 |
| Pyrazole H3/H5 | 7.5 - 8.0 | |
| Pyrazole N-H | 8.0 - 13.0 (broad) | |
| Thiophene H (α to S) | 7.2 - 8.0 | ³J(Hα,Hβ) = 3.0 - 6.0 |
| Thiophene H (β to S) | 7.0 - 7.5 | ⁴J (long-range) = 0.5 - 1.0 |
Analysis of ¹³C NMR Spectra
The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon environments and information about their electronic nature.
Characteristic Chemical Shifts (δ)
-
Pyrazole Carbons:
-
C4: This carbon is typically the most shielded of the pyrazole ring carbons, appearing in the range of δ 103-110 ppm .[6][10]
-
C3 and C5: These carbons are adjacent to the nitrogen atoms and are significantly deshielded, resonating between δ 138-155 ppm .[6][10][11] In N-substituted pyrazoles, the carbon attached to the thienyl ring (e.g., C3) will have a different chemical shift than the other (C5). The specific shifts are highly sensitive to the nature of the substituents.[7][11]
-
-
Thiophene Carbons:
-
The carbon atoms of the thiophene ring typically resonate in the aromatic region of δ 120-145 ppm .[8]
-
Carbons alpha to the sulfur atom (C2', C5') are generally found further downfield than the beta carbons (C3', C4').
-
The carbon atom directly attached to the pyrazole ring will experience a notable shift depending on the electronic properties of the pyrazole system.
-
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Pyrazole C4 | 103 - 110 |
| Pyrazole C3/C5 | 138 - 155 |
| Thiophene C (general) | 120 - 145 |
| Carbonyl C=O (if present) | 170 - 220[12] |
| Alkyl C (if present) | 10 - 40[12] |
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex thienyl-pyrazole derivatives with overlapping signals or ambiguous assignments, 2D NMR spectroscopy is indispensable.[13]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[14][15] A cross-peak between two proton signals in a COSY spectrum provides direct evidence of a ³J (or sometimes ⁴J) coupling, confirming which protons are adjacent in the molecular structure. This is crucial for tracing the proton network within the thiophene and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[14][15] This allows for the direct assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four).[14][15] This is essential for:
-
Assigning quaternary (non-protonated) carbons.
-
Confirming the linkage point between the thienyl and pyrazole rings by observing correlations between protons on one ring and carbons on the other.
-
Positioning substituents on the scaffold.
-
Diagram: Workflow for Structural Elucidation using 2D NMR
A logical workflow for assigning the structure of a thienyl-pyrazole derivative.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is foundational to accurate structural interpretation. Adherence to a robust experimental protocol is critical.
1. Sample Preparation:
-
Analyte Quantity: For a standard high-field NMR spectrometer, aim for 5-10 mg of the purified thienyl-pyrazole derivative for ¹H NMR.[16] For ¹³C NMR, which is inherently less sensitive, 20-50 mg is recommended for obtaining a good signal-to-noise ratio in a reasonable time.[17]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[18][19] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar compounds and has the advantage of shifting the residual water peak downfield, away from the aromatic region.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[20]
-
Mix thoroughly by vortexing or gentle swirling until the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[20]
-
If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16][17][18]
-
Cap the NMR tube securely and label it clearly.
-
2. Instrument Setup and Data Acquisition:
-
Standard Referencing: Tetramethylsilane (TMS) is the universal reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.0 ppm.[20] Most modern deuterated solvents contain a small amount of TMS. Alternatively, the residual solvent peak can be used as a secondary reference.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., 'zg30') is typically used.
-
A sufficient number of scans (e.g., 8 to 16) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly higher number of scans is required compared to ¹H NMR.
-
-
2D NMR Acquisition:
-
Use standard, optimized parameter sets available on the spectrometer for COSY, HSQC, and HMBC experiments.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. These should be adjusted based on sample concentration.
-
Conclusion
The NMR spectroscopic analysis of thienyl-pyrazole derivatives is a systematic process that, when approached with a solid understanding of fundamental principles, provides unequivocal structural proof. By carefully analyzing the chemical shifts and coupling constants in 1D ¹H and ¹³C spectra, and by leveraging the powerful connectivity information from 2D experiments like COSY, HSQC, and HMBC, researchers can confidently elucidate the precise structure of these important heterocyclic compounds. This detailed characterization is the bedrock upon which further research in drug discovery and materials science is built.
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(8), e07592. Available at: [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. Available at: [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PubMed. Available at: [Link]
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Martins, M. A. P., et al. (2018). 1H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl) 4-trifluoromethylpyrimidine 6b , CDCl. ResearchGate. Available at: [Link]
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Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
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Al-Adiwish, W. M., et al. (2019). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. Available at: [Link]
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The Analytical Scientist's Guide to Mass Spectrometry of Pyrazole Compounds
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Consequently, the robust and precise analysis of these compounds is paramount throughout the drug development lifecycle, from initial synthesis to pharmacokinetic studies. Mass spectrometry (MS) has emerged as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric analysis of pyrazole compounds, grounded in the experience of a senior application scientist. We will dissect the causal relationships behind methodological choices, from ionization techniques to fragmentation pathways, and provide validated, step-by-step protocols. Our focus is on building a self-validating system of analysis that ensures data integrity and accelerates research.
Introduction: The Significance of Pyrazole Analysis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for extensive substitution, leading to a vast chemical space with diverse pharmacological activities.[1][3] Prominent examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic importance of this scaffold.[1][4]
The analytical challenge lies in unequivocally identifying and quantifying these compounds, often in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the necessary specificity and sensitivity to distinguish between isomers, identify metabolites, and determine precise concentrations in plasma or tissue samples.[5][6][7] Understanding the nuances of how pyrazole compounds behave within a mass spectrometer is not merely academic; it is a critical skill for any scientist in the field.
Ionization Techniques: The Gateway to the Mass Analyzer
The first critical choice in MS analysis is the ionization method. The goal is to convert the neutral pyrazole molecule into a gas-phase ion with minimal degradation. The selection is dictated by the analyte's physicochemical properties, such as polarity and thermal stability.
Electrospray Ionization (ESI)
For the majority of pyrazole-based drug candidates, which are often moderately polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice.[8]
-
Causality & Rationale: ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase. Pyrazoles, containing basic nitrogen atoms in the heterocyclic ring, are readily protonated in the acidic mobile phases commonly used in reversed-phase LC. This efficiency in forming [M+H]+ ions makes ESI highly sensitive for pyrazole analysis.
-
Mode of Operation:
-
Positive Ion Mode (+ESI): This is the default mode for pyrazoles due to the ease of protonation.
-
Negative Ion Mode (-ESI): While less common, -ESI can be effective for pyrazoles with acidic functional groups, such as the sulfonamide in Celecoxib, which readily deprotonates to form [M-H]- ions.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable pyrazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful alternative.[9]
-
Causality & Rationale: EI is a high-energy, "hard" ionization technique that bombards the molecule with electrons, leading to extensive and reproducible fragmentation.[10] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.[9] The limitation is that the analyte must be volatile enough to pass through the GC column.
-
Key Consideration: The high energy of EI often results in a weak or absent molecular ion peak, which can complicate molecular weight determination. However, the rich fragmentation data often compensates for this.
Data Presentation: Comparison of Ionization Techniques
| Technique | Analyte Properties | Ionization Mechanism | Typical Ions | Fragmentation | Best For |
| ESI | Polar, Non-volatile, Thermally labile | Soft; ion transfer from solution | [M+H]+, [M-H]-, [M+Na]+ | Minimal; requires MS/MS | LC-MS of drugs, metabolites in biological fluids.[5][8] |
| EI | Volatile, Thermally stable | Hard; electron bombardment | M+• (Molecular Ion) | Extensive, reproducible | GC-MS of synthetic intermediates, isomer differentiation.[9] |
Decoding the Signal: Fragmentation Patterns of the Pyrazole Core
The true power of mass spectrometry for structural elucidation is realized through the analysis of fragmentation patterns, typically induced by Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The way a pyrazole ion breaks apart provides a roadmap to its structure.
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of the pyrazole ring itself is well-documented. Two primary pathways dominate:[11][12]
-
Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a characteristic loss of 27 Da from the molecular ion or key fragments.[11][12]
-
Loss of Dinitrogen (N2): Cleavage of the weak N-N bond can lead to the expulsion of N2 (28 Da), particularly from the [M-H]+ ion.[11][12]
The substituents on the pyrazole ring dramatically influence these core fragmentations and introduce new pathways.[9][11] For example, a phenyl group may lead to a stable tropylium ion fragment, while an acetyl group will readily undergo alpha-cleavage.
ESI-MS/MS Fragmentation
In the softer conditions of ESI-MS/MS, fragmentation is more targeted. The protonated molecule [M+H]+ is selected and fragmented. For N-substituted pyrazoles, a common and diagnostic fragmentation is the cleavage of the bond between the substituent and the pyrazole nitrogen, often leading to a dominant fragment ion corresponding to the protonated pyrazole ring or the substituent cation.[8]
Visualization: Generalized Fragmentation of a Substituted Pyrazole
The following diagram illustrates the principal fragmentation pathways observed for a generic N-phenylpyrazole under electron impact.
Caption: Standard workflow for quantitative analysis of pyrazoles in plasma.
Conclusion: Towards Authoritative Analysis
The mass spectrometric analysis of pyrazole compounds is a multi-faceted discipline that requires a deep understanding of chemical principles and instrumental parameters. By logically selecting ionization techniques based on analyte properties, interpreting fragmentation patterns to elucidate structure, and employing validated, self-correcting workflows, researchers can generate data of the highest integrity. This guide serves as a foundational resource, empowering scientists to move beyond routine analysis and toward a more insightful and authoritative understanding of these vital therapeutic molecules.
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The Chloromethylpyrazole Moiety: A Versatile Electrophile in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide to the Reactivity and Synthetic Utility of Chloromethyl-Substituted Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. The introduction of a chloromethyl group onto this privileged scaffold unlocks a vast landscape of synthetic possibilities, transforming the otherwise stable aromatic ring into a potent electrophilic building block. This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on a pyrazole ring, offering a deep dive into the mechanistic underpinnings, synthetic applications, and practical considerations for researchers in organic synthesis and drug development. We will dissect the factors governing its reactivity, from the electronic influence of the pyrazole ring itself to the impact of substituents and reaction conditions. Detailed protocols, comparative data, and mechanistic insights are presented to empower scientists to harness the full potential of this versatile synthon.
Introduction: The Pyrazole Scaffold and the Activating Power of the Chloromethyl Group
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic structure, characterized by a π-excessive nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a rich and tunable chemical personality.[1] This has led to their widespread incorporation into a myriad of biologically active molecules and functional materials. The introduction of a chloromethyl (-CH₂Cl) substituent onto the pyrazole ring fundamentally alters its chemical behavior, installing a highly reactive electrophilic center. This group acts as a potent alkylating agent, readily participating in nucleophilic substitution reactions. This reactivity is the key to its utility, allowing for the covalent linkage of the pyrazole core to a diverse array of molecular fragments, a critical step in the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.
The reactivity of the chloromethyl group is analogous to that of a benzyl chloride, where the adjacent aromatic ring stabilizes the transition state of nucleophilic substitution. The pyrazole ring, with its electron-rich nature, can similarly influence the reactivity of the attached chloromethyl group. Understanding the interplay between the electronic properties of the pyrazole ring and the inherent reactivity of the chloromethyl substituent is paramount for designing efficient and selective synthetic transformations.
Synthesis of Chloromethylpyrazoles
The preparation of chloromethylpyrazoles can be achieved through several synthetic routes, primarily depending on the desired position of the chloromethyl group on the pyrazole ring. The two most common methods are the direct chloromethylation of a pre-formed pyrazole and the conversion of a hydroxymethylpyrazole to its corresponding chloride.
Direct Chloromethylation
Direct chloromethylation of pyrazoles typically proceeds as an electrophilic aromatic substitution reaction. The reaction of a pyrazole with formaldehyde and hydrogen chloride (or a combination of reagents that generate the chloromethyl cation or its equivalent) leads to the introduction of the -CH₂Cl group onto the ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the pyrazole ring. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms.[1]
Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole
-
Reactants: 1,3-diphenyl-1H-pyrazole, paraformaldehyde, concentrated hydrochloric acid.
-
Procedure:
-
To a solution of 1,3-diphenyl-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole.
-
From Hydroxymethylpyrazoles
A more versatile and often higher-yielding method for the synthesis of chloromethylpyrazoles involves the conversion of the corresponding hydroxymethylpyrazoles. This two-step approach first requires the synthesis of the hydroxymethylpyrazole, which can be achieved by various methods, including the reduction of pyrazole-carbaldehydes or -carboxylic acid esters, or by the reaction of a pyrazole with formaldehyde. The subsequent conversion of the alcohol to the chloride is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole [2]
-
Reactants: (1,3-dimethyl-1H-pyrazol-5-yl)methanol, phosphoryl trichloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a cooled (ice-bath) three-necked flask containing N,N-dimethylformamide, slowly add phosphoryl trichloride.
-
Add (1,3-dimethyl-1H-pyrazol-5-yl)methanol in portions at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, purify the reaction mixture directly by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/5) to obtain 5-chloromethyl-1,3-dimethyl-1H-pyrazole as a white solid.
-
Reactivity of the Chloromethyl Group: A Gateway to Functionalization
The chloromethyl group on the pyrazole ring is a potent electrophile, readily undergoing nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups by reacting chloromethylpyrazoles with an array of nucleophiles.
The Sₙ2 Reaction Mechanism
The nucleophilic substitution at the chloromethyl group proceeds via a concerted, bimolecular (Sₙ2) pathway.[3][4] In this mechanism, the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion (leaving group).
Figure 1: Generalized Sₙ2 mechanism at the chloromethyl group.
The rate of the Sₙ2 reaction is influenced by several factors:
-
Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.
-
Steric Hindrance: The primary nature of the chloromethyl carbon minimizes steric hindrance, favoring the Sₙ2 pathway.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[5]
Reactions with N-Nucleophiles
The alkylation of nitrogen-containing compounds is a cornerstone of medicinal chemistry, and chloromethylpyrazoles are excellent reagents for this purpose. Primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, readily react to form new C-N bonds.
Experimental Protocol: Synthesis of 4-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole [6]
-
Reactants: 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, imidazole, a suitable base (e.g., potassium carbonate).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole in anhydrous DMF, add imidazole and potassium carbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Reactions with O-Nucleophiles
The Williamson ether synthesis, a classic method for forming ethers, can be effectively carried out using chloromethylpyrazoles.[3][7] Alkoxides and phenoxides react as nucleophiles to displace the chloride, yielding pyrazolyl-methyl ethers.
Experimental Protocol: O-Alkylation of Phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole [8]
-
Reactants: 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole, phenol, a strong base (e.g., sodium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Solvent System: A two-phase system (e.g., aqueous NaOH and an organic solvent like toluene).
-
Procedure:
-
Combine phenol, aqueous sodium hydroxide, and the phase-transfer catalyst in a reaction vessel.
-
Add a solution of 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole in the organic solvent.
-
Stir the biphasic mixture vigorously at an elevated temperature for several hours.
-
After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the O-alkylated product, 3,5-dimethyl-4-(phenoxymethyl)-1-phenyl-1H-pyrazole.
-
It is noteworthy that under certain conditions, particularly in protic solvents like water or phenol itself, C-alkylation of phenols can compete with O-alkylation.[8]
Reactions with S-Nucleophiles
Thiols and thiophenols are excellent nucleophiles and react readily with chloromethylpyrazoles to form stable thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.
General Procedure for S-Alkylation:
-
Reactants: Chloromethylpyrazole, a thiol or thiophenol, and a base (e.g., sodium hydride, potassium carbonate).
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile.
-
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base to generate the thiolate.
-
Add the chloromethylpyrazole to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Reactions with C-Nucleophiles
The formation of new carbon-carbon bonds is a central theme in organic synthesis. Chloromethylpyrazoles can be employed to alkylate a variety of carbon nucleophiles, including enolates of active methylene compounds (e.g., malonic esters, β-ketoesters).[9]
General Procedure for C-Alkylation of Active Methylene Compounds: [2]
-
Reactants: Chloromethylpyrazole, an active methylene compound, and a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide).
-
Solvent: Anhydrous aprotic solvent (e.g., THF, DMF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the active methylene compound in the solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add the base to generate the enolate.
-
Slowly add the chloromethylpyrazole to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the product by standard methods.
-
Factors Influencing Reactivity and Regioselectivity
Electronic Effects of the Pyrazole Ring
The pyrazole ring, being an electron-rich aromatic system, can influence the reactivity of the chloromethyl group. The π-system of the pyrazole can stabilize the Sₙ2 transition state through conjugation, similar to a benzyl system. The precise electronic effect will depend on the position of the chloromethyl group and the nature of other substituents on the pyrazole ring. Electron-donating groups on the pyrazole ring are expected to increase the electron density and potentially enhance the rate of nucleophilic substitution by stabilizing the partial positive charge that develops on the benzylic-like carbon in the transition state. Conversely, electron-withdrawing groups may decrease the reactivity.
Positional Isomerism of the Chloromethyl Group
The reactivity of the chloromethyl group can also be influenced by its position on the pyrazole ring (C3, C4, or C5). The electronic environment at each of these positions is different due to the proximity and orientation of the two nitrogen atoms. While comprehensive kinetic studies directly comparing the reactivity of isomeric chloromethylpyrazoles are scarce, it can be postulated that the position will have a measurable impact on the electrophilicity of the chloromethyl carbon.
Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
When a chloromethylpyrazole is used to alkylate an unsymmetrical pyrazole, the formation of two regioisomeric products is possible. The outcome of such reactions is often governed by a combination of steric and electronic factors.[5] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. The reaction conditions, including the choice of base and solvent, can also play a crucial role in controlling the regioselectivity.
Figure 2: Regioselectivity in the N-alkylation of an unsymmetrical pyrazole.
Potential Side Reactions and Limitations
While the Sₙ2 reaction is the predominant pathway for the functionalization of chloromethylpyrazoles, several side reactions can occur under certain conditions:
-
Elimination (E2): If a strong, sterically hindered base is used, or if the nucleophile is also a strong base, an E2 elimination reaction can compete with substitution, leading to the formation of a vinylpyrazole. This is generally less of a concern with primary halides like chloromethylpyrazoles.
-
Over-alkylation: With nucleophiles that possess multiple reactive sites (e.g., primary amines), dialkylation can be a competing process. Careful control of stoichiometry is necessary to favor mono-alkylation.
-
Self-alkylation/Polymerization: Under harsh conditions or in the presence of certain catalysts, chloromethylpyrazoles could potentially undergo self-alkylation, leading to oligomeric or polymeric materials.
-
Reaction with the Pyrazole Ring: While the chloromethyl group is the most reactive site, under strongly basic or highly energetic conditions, reactions involving the pyrazole ring itself (e.g., deprotonation and subsequent reactions) cannot be entirely ruled out.
Conclusion and Future Outlook
The chloromethylpyrazole moiety represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity, primarily through the Sₙ2 mechanism, allows for the efficient and modular construction of a vast array of functionalized pyrazole derivatives. This guide has provided a detailed overview of the synthesis, reactivity, and synthetic applications of these valuable building blocks. A thorough understanding of the factors that govern their reactivity, including the electronic nature of the pyrazole ring, the choice of nucleophile, and the reaction conditions, is crucial for achieving high yields and selectivities.
As the demand for novel, structurally complex pyrazole-containing molecules continues to grow in fields ranging from medicine to materials science, the importance of versatile synthons like chloromethylpyrazoles will undoubtedly increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel transformations of the chloromethyl group, and the application of these building blocks in the design and synthesis of next-generation pharmaceuticals and functional materials.
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The Therapeutic Potential of Thienyl-Pyrazole Scaffolds: A Technical Guide to Their Biological Activities
Introduction
The confluence of thiophene and pyrazole rings in a single molecular framework has given rise to the thienyl-pyrazole scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by this class of compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The inherent electronic properties and structural versatility of thienyl-pyrazoles have positioned them as promising candidates for therapeutic intervention across a spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. This document will delve into the synthesis, mechanisms of action, and key experimental findings that underscore the therapeutic promise of thienyl-pyrazole derivatives.
Core Synthesis Strategies
The synthesis of thienyl-pyrazole derivatives typically involves the construction of the pyrazole ring onto a pre-functionalized thiophene moiety or vice versa. A prevalent and efficient method is the (3+2) annulation of chalcones with phenylhydrazines.[1] This approach offers a straightforward route to 2-pyrazoline derivatives, which can be further modified. Another common strategy involves the cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives.[2] The choice of synthetic route is often dictated by the desired substitution pattern on both the thiophene and pyrazole rings, which in turn influences the biological activity.
A generalized synthetic scheme for thienyl-pyrazoline derivatives from chalcones is depicted below. This method is advantageous due to the ready availability of starting materials and often results in good yields.[1][3]
Caption: General synthetic route for thienyl-pyrazoline derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thienyl-pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[4][5][6] Their mechanism of action is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[7][8]
Mechanism of Action: Kinase Inhibition
A primary mode of anticancer action for many thienyl-pyrazole compounds is the inhibition of protein kinases.[8] These enzymes play a pivotal role in cell signaling pathways that are often deregulated in cancer. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are key drivers of tumor growth and angiogenesis.[9] The pyrazole ring, in particular, is a versatile scaffold for designing kinase inhibitors.[8] The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.[10]
Caption: Inhibition of receptor tyrosine kinase signaling by thienyl-pyrazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells (e.g., A549, C6, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the thienyl-pyrazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | A549 (Lung) | 53.3 ± 5.8 µg/mL (for compound 2) | [4] |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | C6 (Glioblastoma) | 45.0 ± 8.8 µg/mL (for compound 2) | [4] |
| Bis-pyrazolyl-thiazoles with thiophene | HepG2 (Liver) | 1.37 ± 0.15 to 2.09 ± 0.19 | [5] |
| Pyrazole-thiophene derivatives | K562 (Leukemia) | 0.021 (for compound 5b) | [6] |
| Pyrazole-thiophene derivatives | A549 (Lung) | 0.19 (for compound 4a) | [6] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Various (17 lines) | 0.19 to 2.99 | [7] |
Antimicrobial Activity
Thienyl-pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[11][12][13] The combination of the thiophene and pyrazole rings appears to be synergistic in eliciting this antimicrobial effect. The exact mechanism of action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Escherichia coli, Bacillus subtilis, Aspergillus niger).[11]
-
Serial Dilution: Perform a two-fold serial dilution of the thienyl-pyrazole compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Thienyl-pyrazole derivatives have shown promise as both anti-inflammatory and antioxidant agents.[1][14][15][16]
Anti-inflammatory Mechanism
The anti-inflammatory effects of some pyrazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[17] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which features a pyrazole core.[15]
Antioxidant Activity
Many thienyl-pyrazole compounds exhibit potent antioxidant activity by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals.[1][18] This free radical scavenging ability helps to mitigate oxidative damage to cells and tissues.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of the thienyl-pyrazole compound in a suitable solvent (e.g., methanol). Add this solution to a methanolic solution of DPPH.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution indicates the scavenging capacity of the compound.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Quantitative Data: Antioxidant Activity
| Compound Class | Assay | IC50 (µM) | Reference |
| Thienyl-pyrazoline hybrids | DPPH radical scavenging | 0.245 ± 0.01 (for compound 5g) | [1][18] |
| Thienyl-pyrazoline hybrids | Hydroxyl radical scavenging | 0.905 ± 0.01 (for compound 5g) | [1][18] |
Neuroprotective Potential
Emerging evidence suggests that thienyl-pyrazole derivatives may have therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[19][20] Their neuroprotective effects are often linked to their ability to inhibit key enzymes involved in the pathophysiology of these diseases.
Mechanism of Action in Neuroprotection
One of the primary targets for thienyl-pyrazoles in the context of neurodegeneration is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[19][20] Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. Some compounds have shown potent AChE inhibitory activity with IC50 values in the nanomolar range.[20]
Conclusion
The thienyl-pyrazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive research into their synthesis and biological activities has revealed their potential to act as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. The ability to readily modify the substitution patterns on both the thiophene and pyrazole rings allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of thienyl-pyrazoles holds significant promise for addressing unmet medical needs across a range of diseases.
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Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349. [Link]
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Yildiz, I., & Uzgoren-Baran, A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3329. [Link]
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A Technical Guide to the Synthesis of Substituted Pyrazoles: Strategies, Mechanisms, and Modern Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. This has led to its incorporation into a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the cannabinoid receptor antagonist Rimonabant.[2][3] The broad spectrum of biological activities associated with pyrazole derivatives—spanning from anti-inflammatory and analgesic to anticancer and antimicrobial—cements its status as a cornerstone of modern drug discovery.[1][2][3]
This guide provides an in-depth review of the core synthetic strategies for constructing substituted pyrazoles. Moving beyond a simple recitation of methods, we will delve into the underlying mechanisms, explore the critical issue of regioselectivity, and present field-proven protocols. We will examine the classical Knorr synthesis, reactions involving α,β-unsaturated precursors, [3+2] cycloaddition reactions, and the elegant efficiency of multicomponent reactions (MCRs), offering researchers a comprehensive toolkit for accessing this vital class of heterocyclic compounds.
The Knorr Pyrazole Synthesis: The Foundational Condensation
The most classic and widely employed method for pyrazole synthesis is the Knorr condensation, first reported in 1883.[4][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[2][6] The reaction is typically acid-catalyzed and proceeds through the loss of two molecules of water.[7][8]
The Underlying Mechanism
The causality of the Knorr synthesis lies in a sequence of nucleophilic attacks and dehydrations. The generally accepted mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This attack leads to a hemiaminal intermediate, which readily dehydrates to form a hydrazone or an enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[7][6][8][9]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
The Challenge of Regioselectivity
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls (R1 ≠ R3) and/or substituted hydrazines (R' ≠ H). In these cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two regioisomers.[2][4][10][11] Controlling this outcome is paramount for any targeted synthesis. The primary factors governing regioselectivity are:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is preferentially attacked by the hydrazine. Electron-withdrawing groups on R1 or R3 will activate the adjacent carbonyl.[11]
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine nucleophile. Bulky R1 or R3 groups can effectively shield their adjacent carbonyl, directing the reaction to the other site.[11]
-
Reaction Conditions (pH): The pH of the medium can dramatically influence the outcome. Under acidic conditions, the substituted hydrazine can be protonated. The relative nucleophilicity of the substituted (-NHR') versus the unsubstituted (-NH2) nitrogen changes, which can alter the initial point of attack and even reverse the regioselectivity compared to neutral or basic conditions.[11]
Modern Solutions for Controlling Regioselectivity
Recent advancements have provided powerful tools for overcoming the regioselectivity problem. A standout strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent. These solvents, through their unique hydrogen-bonding properties, can dramatically increase the regioselectivity of the condensation, often leading to the near-exclusive formation of a single isomer.[10][12]
| Solvent | Reactants (1,3-Diketone + Methylhydrazine) | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol (EtOH) | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | 55:45 | [10] |
| TFE | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | 85:15 | [12] |
| HFIP | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | 97:3 | [10] |
| Ethanol (EtOH) | 1-Phenylbutane-1,3-dione | 60:40 | [12] |
| HFIP | 1-Phenylbutane-1,3-dione | 99:1 | [12] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol, adapted from a nano-ZnO catalyzed procedure, illustrates a green and efficient variation of the Knorr synthesis.[1]
-
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).
-
Catalyst Addition: Add a catalytic amount of nano-ZnO (as specified in the source literature, typically a small percentage by weight).
-
Reaction Conditions: Heat the mixture under solvent-free conditions (or in a minimal amount of a suitable solvent like ethanol) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a short period (e.g., 30-60 minutes) at a moderate temperature (e.g., 80°C).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water or ethanol to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry. If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield (often >90%).[1]
Synthesis from α,β-Unsaturated Carbonyl Precursors
A powerful and versatile alternative to the Knorr synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[13] Chalcones (1,3-diaryl-2-propen-1-ones) are particularly common and effective substrates in this methodology.[14]
Mechanism: A Michael-Addition-Cyclization Cascade
This synthetic route typically proceeds via an initial Michael (conjugate) addition of the hydrazine to the electron-deficient β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent oxidation or elimination to furnish the aromatic pyrazole.
-
Michael Addition: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the carbonyl carbon, forming a 5-membered heterocyclic ring intermediate, known as a pyrazoline.[2][3]
-
Aromatization: The pyrazoline intermediate is then aromatized to the stable pyrazole. This can occur via oxidation (often spontaneously in the presence of air) or through the elimination of a suitable leaving group if one is present on the starting material.[2][4]
Caption: General pathway for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone
This protocol describes a general procedure for the cyclization of a chalcone with hydrazine.[14]
-
Reactant Mixture: Dissolve the substituted chalcone (1 mmol) and hydrazine hydrate (or a substituted hydrazine like phenylhydrazine, ~1.2 mmol) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Reaction Conditions: Reflux the reaction mixture for several hours (typically 4-8 hours). The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove excess acid and hydrazine salts, and then dried. Recrystallization from ethanol or another appropriate solvent yields the pure pyrazole derivative.[14]
[3+2] Cycloaddition Reactions: Building the Ring Atom-by-Atom
[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and convergent strategy for constructing the pyrazole ring. This reaction involves the combination of a three-atom "1,3-dipole" with a two-atom "dipolarophile".[15]
Common 1,3-dipoles for pyrazole synthesis include:
-
Diazo compounds (e.g., ethyl diazoacetate)
-
Nitrilimines (often generated in situ from hydrazonoyl halides)
The dipolarophile is typically an alkyne (leading directly to a pyrazole) or an alkene (leading to a pyrazoline which can be subsequently oxidized).[13][16]
Mechanism of 1,3-Dipolar Cycloaddition
The reaction of a diazo compound with an alkyne is a concerted process where the π-systems of the two reactants interact to form two new sigma bonds simultaneously, creating the five-membered ring in a single step.[15]
Caption: Concerted [3+2] cycloaddition mechanism.
Protocol: Aqueous Micellar Synthesis of Pyrazoles
This modern protocol highlights a green chemistry approach, using water as the bulk solvent with the aid of a surfactant to create micelles that act as nanoreactors.[15][16]
-
Preparation of Diazo Compound (In Situ): In a flask, prepare a cold (0°C) suspension of glycine ethyl ester hydrochloride in an aqueous solution of a surfactant (e.g., 1.5 wt% TPGS-750-M).
-
Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO2) dropwise to the suspension. After stirring, add a catalytic amount of acid (e.g., H2SO4) to generate ethyl diazoacetate in situ.
-
pH Adjustment & Cycloaddition: Carefully add a weak base (e.g., Na2CO3) to adjust the pH to ~5.5. This is crucial for regioselectivity, as a higher pH can favor the formation of a single isomer.[15][16] Add the alkyne (e.g., methyl propiolate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 20 hours).
-
Work-up and Purification: Quench the reaction with a saturated solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired pyrazole dicarboxylate.
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules.[17][18] Several elegant MCRs have been developed for the synthesis of highly substituted pyrazoles.[2][19]
MCR Strategy and Advantages
The core principle of MCRs is the in situ generation of reactive intermediates that are immediately consumed in subsequent steps. For pyrazole synthesis, this often involves the initial formation of a 1,3-dielectrophile or an α,β-unsaturated system, which then undergoes cyclocondensation with a hydrazine.[2][3]
Key Advantages:
-
Operational Simplicity: MCRs avoid the need for isolating and purifying intermediates, saving time, reagents, and solvents.
-
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[18]
-
Diversity-Oriented Synthesis: By simply varying the different starting components, large libraries of structurally diverse pyrazoles can be rapidly generated, which is highly valuable in drug discovery.[17]
Caption: A simplified workflow for a three-component pyrazole synthesis.
Protocol: Three-Component Synthesis of Persubstituted Pyrazoles
This protocol describes the synthesis of pyrazole-4-carboxylates from an aldehyde, a β-ketoester, and a hydrazine, often facilitated by a catalyst.[3]
-
Reactant Mixture: In a flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and the hydrazine derivative (e.g., phenylhydrazine, 1 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(PFO)3) or a Brønsted acid.[3]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours.
-
Isolation and Purification: The product often precipitates directly from the reaction mixture upon cooling. Alternatively, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography to yield the highly substituted pyrazole.
Conclusion
The synthesis of substituted pyrazoles is a mature yet continuously evolving field. While the foundational Knorr synthesis remains a workhorse, its limitations, particularly regarding regioselectivity, have spurred the development of more sophisticated and controllable methodologies. The use of α,β-unsaturated precursors and elegant [3+2] cycloaddition reactions provide powerful alternative pathways to the pyrazole core. Furthermore, the rise of multicomponent reactions and green chemistry approaches, such as microwave-assisted synthesis and aqueous micellar catalysis, are paving the way for more efficient, sustainable, and diversity-oriented production of these critical heterocyclic compounds.[20][21] A thorough understanding of the mechanisms and strategic considerations outlined in this guide will empower researchers to make informed decisions and rationally design synthetic routes to novel pyrazole derivatives for applications in medicine, agriculture, and materials science.
References
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Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Retrieved from [Link]
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Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Retrieved from [Link]
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Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]
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(n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Retrieved from [Link]
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Vinciarelli, G., et al. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Retrieved from [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Retrieved from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
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(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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(2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Retrieved from [Link]
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(n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved from [Link]
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(n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]
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(n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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(2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Retrieved from [Link]
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(n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Retrieved from [Link]
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(2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. PubMed. Retrieved from [Link]
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(2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Institutes of Health (NIH). Retrieved from [Link]
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(n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. ACS Publications. Retrieved from [Link]
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(n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]
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(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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(1997). Synthesis of pyrazolines by the reactions ofα,β-enones with diazomethane and hydrazines (review). Semantic Scholar. Retrieved from [Link]
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(2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. Retrieved from [Link]
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starting materials for the synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Authored by: A Senior Application Scientist
Publication Date: January 18, 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the primary starting materials, key reaction intermediates, and detailed, step-by-step protocols for the synthesis. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The methodologies described are grounded in established chemical principles, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and scalability.
Introduction and Retrosynthetic Analysis
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a substituted pyrazole featuring a chloromethyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a thiophene ring at the 5-position. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable building block for the synthesis of novel pharmaceutical agents.
A logical and efficient retrosynthetic analysis of the target molecule reveals a multi-step pathway starting from readily available commercial reagents. The primary disconnection is at the C-Cl bond, suggesting a late-stage chlorination of the corresponding alcohol. The alcohol, in turn, can be obtained via the reduction of a carboxylate ester. The core pyrazole ring is most effectively constructed through a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.
Primary Starting Materials
The successful synthesis of the target compound relies on the selection of appropriate and high-purity starting materials. The following table summarizes the key reagents required for the proposed synthetic route.
| Starting Material | Supplier | Purity | Notes |
| 2-Acetylthiophene | Sigma-Aldrich | ≥98% | A key building block for the thiophene moiety. |
| Diethyl oxalate | Acros Organics | 99% | Used to introduce the second carbonyl group. |
| Methylhydrazine | TCI Chemicals | ≥98% | The source of the N-methyl pyrazole ring. |
| Lithium aluminum hydride (LiAlH₄) | Sigma-Aldrich | 1.0 M solution in THF | A potent reducing agent for the ester-to-alcohol conversion. |
| Thionyl chloride (SOCl₂) | EMD Millipore | ≥99% | A common and effective chlorinating agent for alcohols. |
Synthetic Pathway and Experimental Protocols
The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can be accomplished in four main steps, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
This initial step involves a Claisen condensation reaction to form the necessary 1,3-dicarbonyl precursor. 2-Acetylthiophene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of 12.6 g of 2-acetylthiophene and 14.6 g of diethyl oxalate in 20 mL of absolute ethanol, dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 4-5.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.
Step 2: Synthesis of Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a reliable method for constructing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2]
Protocol:
-
Dissolve 22.6 g of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in 100 mL of glacial acetic acid in a round-bottom flask.
-
To this solution, add 4.6 g of methylhydrazine dropwise with stirring. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into 300 mL of ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol
The ester functional group is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This intermediate, (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, is a known compound.[3]
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend 3.8 g of lithium aluminum hydride in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 23.6 g of ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate in 50 mL of anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and then 12 mL of water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol. The product can be purified by column chromatography on silica gel.
Step 4: Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
The final step is the chlorination of the primary alcohol. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying the workup.
Protocol:
-
Dissolve 19.4 g of (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 13.0 g (8.7 mL) of thionyl chloride dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.[4]
Alternative Synthetic Strategies
While the presented four-step synthesis is robust, other methodologies can be employed, particularly for the formation of the pyrazole core. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of formylated pyrazoles, which can then be further manipulated.[5][6][7] For instance, a suitable hydrazone could undergo a Vilsmeier-Haack cyclization to yield a pyrazole-4-carbaldehyde.[8] This aldehyde could then be reduced to the alcohol and subsequently chlorinated.
Caption: Vilsmeier-Haack alternative route.
Conclusion
The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole has been systematically outlined, providing a reliable and scalable four-step process. The key transformations include a Claisen condensation, a Knorr pyrazole synthesis, an ester reduction, and a final chlorination step. The detailed protocols and the discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block. The exploration of alternative synthetic routes, such as those involving the Vilsmeier-Haack reaction, offers flexibility in adapting the synthesis to available starting materials and laboratory capabilities.
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Methodological & Application
Application Notes and Protocols for the Derivatization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] Specifically, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole serves as a versatile synthetic intermediate. The presence of a reactive chloromethyl group attached to the pyrazole core allows for straightforward derivatization through nucleophilic substitution reactions. This enables the introduction of various functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed protocols for the derivatization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole with a range of nucleophiles, including amines, thiols, and alcohols. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable foundation for the synthesis of novel pyrazole-based compounds.
Chemical Reactivity and Mechanistic Considerations
The core of the derivatization strategy lies in the nucleophilic displacement of the chloride from the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group. The pyrazole ring itself is generally stable under these conditions, though the specific reaction conditions should be chosen to avoid unwanted side reactions.[2]
The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the pyrazole ring, making it a good substrate for SN2 reactions. The choice of solvent, base, and temperature are critical parameters that must be optimized to achieve high yields and purity of the desired derivatives.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.[3] Product purification is typically achieved by column chromatography on silica gel.[4] Characterization of the final products should be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[5]
Protocol 1: Derivatization with Amine Nucleophiles
This protocol outlines the general procedure for the synthesis of 3-(aminomethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives.
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) in anhydrous DMF (0.2 M), add a base such as potassium carbonate (1.5 equivalents).
-
Add 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Protocol 2: Derivatization with Thiol Nucleophiles
This protocol describes the synthesis of 3-(thiomethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives.
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a stirred solution of the thiol (1.1 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to generate the thiolate.
-
Cool the mixture back to 0 °C and add a solution of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.0 equivalent) in THF.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.[3]
-
Carefully quench the reaction with the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Derivatization with Alcohol/Phenol Nucleophiles
This protocol details the synthesis of 3-(alkoxymethyl)- or 3-(aryloxymethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives.
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
-
Alcohol or phenol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous DMF or THF
Procedure:
-
To a stirred solution of the alcohol or phenol (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.3 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide or phenoxide.
-
Add 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C for 6-18 hours. Monitor progress by TLC or LC-MS.[3]
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Yields
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Amines | Morpholine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Aniline | Et₃N | Acetonitrile | 80 | 12 | 70-80 | |
| Thiols | Thiophenol | NaH | THF | 25 | 6 | 90-98 |
| Benzyl Thiol | K₂CO₃ | DMF | 50 | 8 | 88-95 | |
| Alcohols/Phenols | Methanol | NaH | THF | 25 | 12 | 75-85 |
| Phenol | K₂CO₃ | DMF | 50 | 18 | 80-90 |
Yields are estimates and may vary depending on the specific substrate and reaction scale.
Visualization of Experimental Workflow
General Workflow for Nucleophilic Substitution
Caption: General workflow for the nucleophilic substitution, work-up, and purification.
Chemical Transformation Diagram
Caption: General reaction scheme for the derivatization of the pyrazole core.
Troubleshooting and Expert Insights
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or using a stronger base (e.g., NaH for alcohols and thiols). Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material.
-
Multiple Products: The formation of multiple products may indicate side reactions. For amine derivatizations, dialkylation can be an issue with primary amines. Using a larger excess of the amine can sometimes mitigate this. For sensitive substrates, running the reaction at a lower temperature for a longer duration may improve selectivity.
-
Incomplete Reactions: If the reaction does not go to completion, ensure the base is active and added in sufficient quantity. For less reactive nucleophiles, a higher reaction temperature and longer reaction time may be necessary. The use of a catalyst, such as a phase-transfer catalyst for reactions with inorganic salts, could also be explored.
-
Purification Challenges: If the product is difficult to separate from the starting material or byproducts by column chromatography, consider derivatizing the product to a more easily separable compound, or explore alternative purification techniques such as preparative HPLC or recrystallization.
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. By leveraging simple and effective nucleophilic substitution reactions, researchers can readily access a diverse library of novel pyrazole derivatives for evaluation in various drug discovery and development programs. The versatility of this synthetic intermediate makes it a valuable tool for medicinal chemists seeking to explore the chemical space around the pyrazole scaffold.
References
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-
da Silva, F. M., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8513-8523. Available from: [Link]
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ResearchGate. (2014). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available from: [Link]
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-
ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic... Available from: [Link]
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Application Notes & Protocols: The Strategic Utility of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole in Synthetic Chemistry
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole as a versatile synthetic intermediate. We will explore its core reactivity, provide validated protocols for key transformations, and discuss the mechanistic rationale behind experimental design, positioning this reagent as a valuable building block in the synthesis of complex molecules and potential pharmaceutical agents.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and marketed pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] The strategic functionalization of the pyrazole core is therefore of paramount importance in medicinal chemistry.
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole emerges as a particularly valuable intermediate. Its structure combines three key features:
-
A stable, substituted pyrazole core .
-
A thienyl group at the 5-position, a common bioisostere for phenyl rings that can modulate physicochemical properties and metabolic stability.
-
A highly reactive chloromethyl group at the 3-position, which serves as a potent electrophilic handle for introducing a diverse range of functionalities via nucleophilic substitution.
This guide will focus on leveraging the reactivity of the chloromethyl group for the synthesis of novel pyrazole derivatives.
Caption: Chemical structure of the title compound.
Physicochemical Properties and Safety Data
Before undertaking any experimental work, it is crucial to be familiar with the properties and handling requirements of the reagent.
| Property | Value | Source / Notes |
| Chemical Name | 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | 876316-61-9 | [4] |
| Molecular Formula | C₉H₉ClN₂S | Calculated from structure |
| Molecular Weight | 212.70 g/mol | Calculated from structure |
| Appearance | Typically an off-white to yellow solid or oil | General observation for similar compounds |
| Safety Profile | Caution: Potent alkylating agent. | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation and skin contact. Alkylating agents are often irritants and potential mutagens. |
Core Application: Nucleophilic Aliphatic Substitution (SN2)
The primary utility of the chloromethyl group is its function as an electrophile in SN2 reactions. The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.
Mechanistic Rationale
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon while simultaneously displacing the chloride leaving group. The choice of solvent and base is critical for maximizing reaction efficiency. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they solvate the counter-ion of the base, thereby increasing the nucleophilicity of the attacking species, without solvating the nucleophile itself.
Caption: Generalized SN2 mechanism for the title compound.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on the specific nucleophile used.
Protocol 1: N-Alkylation of a Secondary Amine
This procedure details the synthesis of a tertiary amine, a common structural motif in pharmacologically active molecules.[5][6]
Objective: To couple a secondary amine (e.g., morpholine) with the pyrazole intermediate.
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole and anhydrous DMF (approx. 0.1 M concentration).
-
Add potassium carbonate to the stirring solution.
-
Add morpholine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Causality Behind Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive base is used to deprotonate the secondary amine's ammonium salt formed in situ, regenerating the neutral, nucleophilic amine. It is heterogeneous in DMF, which can sometimes aid in work-up.
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction.
-
Excess Nucleophile (1.1 eq): A slight excess ensures complete consumption of the limiting electrophile.
Protocol 2: O-Alkylation of a Phenol
This protocol describes the formation of an aryl ether linkage, another key functional group in drug design.
Objective: To couple a substituted phenol with the pyrazole intermediate.
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol, cesium carbonate, and anhydrous acetonitrile. Stir for 15 minutes at room temperature to form the phenoxide.
-
Add a solution of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole in acetonitrile to the flask.
-
Heat the mixture to reflux (approx. 82 °C) and monitor by TLC.
-
Work-up: After completion, cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Choices:
-
Base (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than K₂CO₃ in many organic solvents. The cesium effect often accelerates O-alkylation reactions involving less nucleophilic phenols.
-
Solvent (Acetonitrile): Another excellent polar aprotic solvent for SN2 reactions with a convenient boiling point for reflux.
Caption: General experimental workflow for SN2 reactions.
Applications in Drug Discovery & Medicinal Chemistry
The derivatives synthesized from 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole are of significant interest in drug discovery. The pyrazole scaffold is a cornerstone of many anticancer and anti-inflammatory agents.[1][7][8] For instance, pyrazole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, making them attractive targets for oncology.[3] The ability to rapidly generate a library of diverse amine, ether, and thioether derivatives using the protocols described above allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against a chosen biological target.
Conclusion
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a high-value synthetic intermediate that provides a reliable and versatile entry point for the synthesis of complex, biologically relevant molecules. Its robust reactivity in SN2 transformations allows for the straightforward installation of a wide variety of functional groups. The protocols and mechanistic insights provided in this guide are designed to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Discusses synthetic methodologies for creating substituted pyrazoles. URL: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Details methods for N-alkylation of the pyrazole ring, a related transformation. URL: [Link]
-
MOLBASE: 3-(bromomethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole. Information on the bromo-analogue, which exhibits similar reactivity. URL: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Highlights the synthesis and biological evaluation of pyrazole derivatives, demonstrating their relevance. URL: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Showcases the application of pyrazole derivatives in anticancer research. URL: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. A review on the importance of the pyrazole scaffold in drug discovery. URL: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. A comprehensive review on pyrazole-based anticancer agents. URL: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Discusses the role of the pyrazole moiety in marketed drugs. URL: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. 3-(CHLOROMETHYL)-1-METHYL-5-THIEN-2-YL-1H-PYRAZOLE | 876316-61-9 [amp.chemicalbook.com]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of Novel Agrochemicals from Pyrazole Derivatives
For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The pyrazole ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2] Its versatile chemistry allows for extensive structural modifications, enabling the fine-tuning of biological activity, spectrum, and physicochemical properties. This guide provides an in-depth technical overview and a series of validated protocols for the design, synthesis, and evaluation of novel pyrazole-based agrochemicals. We will delve into the causal relationships behind synthetic strategies, the principles of robust bioassay design, and the iterative process of transforming a promising "hit" into a viable lead candidate. This document is structured to empower researchers with both the foundational knowledge and the practical methodologies required to navigate the complex path of agrochemical innovation.
The Pyrazole Scaffold: A Cornerstone of Modern Crop Protection
The enduring success of pyrazole derivatives stems from their ability to interact with a diverse range of biological targets in pests and pathogens. In fungicides, pyrazole carboxamides are renowned as potent Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.[3][4] In insecticides, compounds like fipronil target the GABA receptor and glutamate-gated chloride channels in the insect nervous system.[5] For herbicides, pyrazole derivatives have been developed to inhibit critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis.[6]
The power of the pyrazole core lies in its synthetic tractability. The substituents at various positions on the ring can be systematically altered to modulate the compound's potency, selectivity, and properties like systemic movement in plants and environmental persistence.[7][8] This guide will focus on the pyrazole carboxamide scaffold, particularly those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for a new generation of SDHI fungicides.[1][9]
Synthesis Pathway: From Core Intermediate to Diverse Analogs
The cornerstone of a successful discovery program is a robust and flexible synthetic route that allows for the creation of a diverse chemical library. Our focus is on the synthesis of pyrazole carboxamides, which involves the formation of a key pyrazole carboxylic acid intermediate followed by amide coupling with a variety of aniline moieties.
Rationale for Synthetic Strategy
The chosen synthetic pathway prioritizes efficiency and versatility. The synthesis of the core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), has been extensively optimized in the industry.[1][10] This intermediate is strategically important because the difluoromethyl group at the 3-position is often crucial for high fungicidal activity.[9] The subsequent amide coupling is a reliable and high-yielding reaction that allows for the introduction of diverse chemical groups into the molecule, which is essential for exploring the Structure-Activity Relationship (SAR).
Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
This protocol is a representative synthesis adapted from established industrial methods.[1][11][12]
Objective: To synthesize the key pyrazole intermediate required for amide coupling.
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methyl hydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene, Ethanol, Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
Formation of the Pyrazole Ester:
-
In a round-bottom flask, combine ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.
-
Heat the mixture under reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and dissolve it in a suitable solvent like toluene.
-
Slowly add methyl hydrazine to the solution at a controlled temperature (e.g., 0-10°C).[12] The reaction is exothermic.
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid (DFPA):
-
Dissolve the crude ester in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M).
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).[11]
-
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be recorded and compared to literature values.
Biological Evaluation: Identifying Hits
Once a library of pyrazole derivatives has been synthesized, the next critical phase is to screen them for biological activity. The design of these bioassays must be robust, reproducible, and relevant to the target application (fungicide, insecticide, or herbicide).
Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This assay is a standard method for the primary screening of potential fungicides.[13][14][15] It provides a quantitative measure of a compound's ability to inhibit fungal growth.
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against pathogenic fungi.
Materials:
-
Target fungal isolates (e.g., Rhizoctonia solani, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Sterile petri dishes (9 cm) or multi-well plates (e.g., 24-well).[13]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control fungicide (e.g., Boscalid, Fluxapyroxad).[4]
-
Sterile cork borer (4-5 mm diameter).
-
Incubator.
-
Calipers or ruler.
Procedure:
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the test compound (dissolved in DMSO) to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).[15]
-
Prepare a solvent control (agar with DMSO only) and a positive control (agar with a known fungicide).
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.[14]
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the solvent control plate has reached near-full growth.
-
Calculate the average colony diameter for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
Plot the percentage inhibition against the log of the compound concentration.
-
Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of growth.
-
Protocol: Herbicidal Screening (Whole Plant Assay)
This protocol provides a method for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.[16][17]
Objective: To assess the phytotoxicity of test compounds on target weed species and determine the effective dose.
Materials:
-
Seeds of target weed species (e.g., Alopecurus myosuroides, Amaranthus spp.) and a crop species for selectivity testing (e.g., wheat, corn).[16]
-
Pots or trays with a suitable soil mix.
-
Greenhouse or controlled environment chamber.
-
Test compounds formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant).
-
Laboratory track sprayer for uniform application.
-
Known commercial herbicide as a positive control.
Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them under controlled greenhouse conditions until they reach the 2-3 leaf stage.[16]
-
Ensure uniform growth of plants for each treatment group.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various rates (e.g., 50, 100, 250, 500 g a.i./ha). Include an untreated control (sprayed with solvent/surfactant solution only) and a positive control.
-
Apply the solutions uniformly to the plants using a calibrated laboratory track sprayer.
-
-
Evaluation:
-
Return the plants to the greenhouse and observe them for signs of phytotoxicity.
-
Assess the percentage of injury (e.g., chlorosis, necrosis, stunting) at set time points (e.g., 7, 14, and 21 days after application) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).[17]
-
For a quantitative assessment, harvest the above-ground biomass at the end of the experiment and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction compared to the untreated control.
-
Determine the GR₅₀ value (the dose causing 50% growth reduction) by plotting the percent reduction against the herbicide dose.
-
Protocol: Insecticidal Assay (Topical Application Bioassay)
This method is used to determine the contact toxicity of a compound to a target insect.[18]
Objective: To determine the median lethal dose (LD₅₀) of a test compound.
Materials:
-
Target insects of a uniform age and size (e.g., adult mosquitoes, third-instar larvae of Spodoptera littoralis).
-
Microsyringe applicator.
-
Test compounds dissolved in a volatile solvent (e.g., acetone).
-
CO₂ for anesthetizing insects.
-
Holding containers with food and water.
-
Positive control (a known insecticide like fipronil).
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in acetone.
-
Briefly anesthetize the insects with CO₂.
-
-
Application:
-
Using a microsyringe applicator, apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to a specific part of the insect, typically the dorsal thorax.[18]
-
Treat a control group with solvent only.
-
-
Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Hold them under controlled temperature and humidity conditions.
-
Assess mortality at 24 and 48 hours after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LD₅₀ value, expressed as the mass of the compound per insect (e.g., ng/insect) or per gram of insect body weight.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the primary biological screens are the foundation for SAR studies. The goal is to understand how specific changes in the chemical structure affect biological activity. This knowledge guides the synthesis of new, improved analogs in an iterative process known as lead optimization.[19][20]
Interpreting SAR: The "Why" Behind Chemical Design
For pyrazole carboxamide fungicides, SAR studies have revealed several key principles:[3][8]
-
Pyrazole Ring Substituents: The N-methyl group and the 3-difluoromethyl group are often critical for high potency against SDHI targets. The trifluoromethyl group is a common alternative. Replacing the methyl with a trifluoromethyl group can sometimes weaken activity, demonstrating the sensitivity of the target's binding pocket.[3]
-
Amide Linker: The carboxamide linker is a key hydrogen-bonding component that interacts with the target enzyme. Its geometry is crucial for proper binding.
-
Aniline Moiety: This is the most common area for diversification. The nature and position of substituents on the aniline ring dramatically influence the spectrum of activity and physical properties. For example, bulky, hydrophobic groups at the ortho position of the N-phenyl ring can lead to broad-spectrum fungicidal activity.[8]
| Compound ID | Pyrazole-3 Substituent | N-Phenyl Substituent (ortho) | EC₅₀ vs. R. solani (µg/mL)[3][4] |
| Lead A | -CH₃ | 2'-phenyl | 0.103 |
| Analog A1 | -CHF₂ | 2'-phenyl | 0.033 |
| Analog A2 | -CHF₂ | 2'-(trifluoromethyl)phenyl | 0.016 |
| Analog A3 | -CHF₂ | 2'-(1,3-dimethylbutyl)thienyl | <0.1 (Penthiopyrad) |
Causality: The data in the table suggests that replacing the methyl group with a difluoromethyl group (Lead A vs. Analog A1) enhances potency. This is likely due to favorable interactions of the fluorine atoms within the binding pocket of the SDH enzyme. Further substitution on the distal phenyl ring with an electron-withdrawing trifluoromethyl group (Analog A2) further improves activity, potentially by modulating electronic properties or improving binding affinity. Replacing the phenyl ring with a substituted thiophene ring (Analog A3) demonstrates that bioisosteric replacement can maintain or enhance activity while potentially altering other properties like systemic mobility or metabolic stability.[21]
Lead Optimization Strategies
A "hit" compound from a primary screen rarely has all the properties needed for a commercial product. Lead optimization is the process of refining its structure to improve multiple parameters simultaneously.[22]
-
Potency Enhancement: Guided by SAR, chemists synthesize analogs to maximize binding affinity with the target protein.
-
Spectrum Broadening: Modifications are made to improve activity against a wider range of pests or pathogens.
-
Improving Physicochemical Properties: Adjustments are made to optimize properties like water solubility (LogS), hydrophobicity (LogP), and topological polar surface area (TPSA) to ensure the compound can be formulated effectively, is stable, and can move within the plant to the site of action.[23][24]
-
Metabolic Stability: The molecule is modified to prevent rapid breakdown by the plant's or pest's metabolic enzymes, thereby increasing its residual activity.
-
Reducing Off-Target Effects: Structural changes are made to decrease toxicity to non-target organisms, such as pollinators, mammals, and aquatic life.
Elucidating the Mechanism of Action (MoA)
While SAR can strongly suggest that a new series of compounds acts on a specific target (like SDH or HPPD), it is crucial to confirm this experimentally. Understanding the MoA is vital for managing resistance and for regulatory approval.
Protocol: In Vitro HPPD Enzyme Inhibition Assay
This protocol determines if a herbicidal "hit" acts by directly inhibiting the HPPD enzyme.[25][26][27]
Objective: To determine the IC₅₀ value of a test compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
Substrate: 4-hydroxyphenylpyruvate (HPP).
-
Cofactors: Ascorbate, Catalase, FeSO₄.
-
Assay Buffer (e.g., HEPES buffer, pH 7.5).
-
96-well UV-transparent microplate.
-
Microplate reader capable of reading absorbance at 318 nm.
-
Test compound and a known HPPD inhibitor (e.g., Sulcotrione) for a positive control.[26]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare fresh solutions of HPP, cofactors, and the HPPD enzyme in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, cofactors, and the test compound at various concentrations. Include a vehicle control (DMSO) and a "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Add the HPPD enzyme solution to all wells except the "no enzyme" control.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately place the plate in a microplate reader. The assay can be run in a coupled format where the product, homogentisate, is converted to maleylacetoacetate, which can be monitored by an increase in absorbance at 318 nm.[27]
-
Measure the rate of reaction (change in absorbance over time).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
A potent herbicidal effect in the whole-plant assay combined with a low IC₅₀ value in this enzyme assay provides strong evidence that the compound's MoA is HPPD inhibition. For novel compounds that do not inhibit known targets, more advanced techniques like transcriptomics and metabolomics can be employed to identify the affected biological pathways and pinpoint the molecular target.[6][28]
Conclusion
The development of novel agrochemicals from pyrazole derivatives is a systematic, multi-disciplinary process that integrates synthetic chemistry, biological screening, and molecular design. By understanding the causal relationships between chemical structure and biological function, researchers can rationally design molecules with enhanced efficacy and improved safety profiles. The protocols and workflows outlined in this guide provide a validated framework for each stage of this discovery pipeline, from the initial synthesis of a chemical library to the biological evaluation and optimization of lead candidates. This structured approach, grounded in scientific integrity and iterative testing, is essential for tackling the ongoing challenges of pest and disease management in global agriculture.
References
- Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. [URL: https://www.tandfonline.com/doi/abs/10.1080/00021369.1984.10866103]
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [URL: https://www.
- BenchChem. (2025). Application Note & Protocol: A High-Throughput Fluorescent Screening Assay for the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione. [URL: https://www.benchchem.com/application-note/in-vitro-hppd-inhibition-assay-of-sulcotrione]
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921. [URL: https://www.jove.com/t/52921/protocols-for-robust-herbicide-resistance-testing-in-different]
- Lamberth, C. (2018). Agrochemical lead optimization by scaffold hopping. Pest Management Science, 74(2), 282-292. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ps.4755]
- Akayama, T. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 36(3), 361-366. [URL: https://www.jstage.jst.go.jp/article/jpestics/36/3/36_3_361/_article]
- ResearchGate. (n.d.). Agrochemical Lead Optimization by Scaffold Hopping. [URL: https://www.researchgate.
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Application Note & Protocol: Scaled-Up Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure with a focus on safety, scalability, and reproducibility. The synthesis is approached as a multi-step process, commencing with the construction of the pyrazole core, followed by functional group manipulations to afford the target compound. This guide emphasizes the rationale behind experimental choices and provides in-process controls to ensure a self-validating and trustworthy protocol.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2][3][4][5] The target molecule, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, incorporates a reactive chloromethyl group, making it a valuable building block for further molecular elaboration. The development of a robust and scalable synthesis is crucial for advancing research and development efforts that rely on this intermediate.[6]
This application note details a four-stage synthetic sequence:
-
Synthesis of 1-(Thien-2-yl)butane-1,3-dione: Formation of the β-diketone precursor.
-
Synthesis of 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carbaldehyde: Construction of the pyrazole ring and introduction of the aldehyde functionality via a Vilsmeier-Haack reaction.[1][7][8][9]
-
Synthesis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: Reduction of the aldehyde to the corresponding alcohol.
-
Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole: Chlorination of the alcohol to yield the final product.
Reaction Schematics and Workflow
Caption: Overall synthetic workflow for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(Thien-2-yl)butane-1,3-dione
Rationale: The Claisen condensation of 2-acetylthiophene with ethyl acetate provides the necessary 1,3-dicarbonyl precursor for pyrazole synthesis. Sodium ethoxide is a strong base that facilitates the deprotonation of the α-carbon of ethyl acetate, initiating the condensation.
Materials and Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Heating mantle with a temperature controller.
-
2-Acetylthiophene
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with sodium ethoxide (1.2 eq) and anhydrous toluene.
-
Stir the suspension and add a solution of 2-acetylthiophene (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous toluene dropwise via the dropping funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(thien-2-yl)butane-1,3-dione, which can be used in the next step without further purification.
In-process Control:
-
TLC Analysis: Monitor the disappearance of 2-acetylthiophene. (Mobile phase: Hexane/Ethyl Acetate = 4:1).
-
pH Measurement: Ensure the reaction mixture is acidic before extraction.
Stage 2: Synthesis of 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carbaldehyde
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[1][7][8][9] The reaction of the in-situ formed pyrazole with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) introduces the aldehyde group at the C3 position.
Materials and Equipment:
-
Large, three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a condenser.
-
Ice-water bath and a heating mantle.
-
1-(Thien-2-yl)butane-1,3-dione
-
Methylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask under an inert atmosphere, dissolve 1-(thien-2-yl)butane-1,3-dione (1.0 eq) in anhydrous DCM.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature and stir for 2 hours.
-
In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to anhydrous DMF (5.0 eq) at 0-5 °C. Stir for 30 minutes at this temperature.
-
Slowly add the pyrazole solution from step 2 to the Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
In-process Control:
-
TLC Analysis: Monitor the formation of the product. (Mobile phase: Hexane/Ethyl Acetate = 3:1).
-
Temperature Control: Maintain low temperatures during the preparation and addition of the Vilsmeier reagent to control the exothermic reaction.
Stage 3: Synthesis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Rationale: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols in the presence of other functional groups.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Ice-water bath.
-
1-Methyl-5-thien-2-yl-1H-pyrazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 1-methyl-5-thien-2-yl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the desired alcohol, which is often pure enough for the next step.
In-process Control:
-
TLC Analysis: Monitor the disappearance of the starting aldehyde. (Mobile phase: Hexane/Ethyl Acetate = 1:1).
Stage 4: Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Rationale: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [10][11][12][13][14] This reaction must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[11]
-
An emergency shower and eyewash station should be readily accessible.[10]
-
Quench any residual thionyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl gas).
-
Ice-water bath.
-
(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve (1-methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0-5 °C and carefully quench by pouring it over crushed ice and then slowly adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography if necessary.
In-process Control:
-
TLC Analysis: Monitor the conversion of the alcohol to the chloride. (Mobile phase: Hexane/Ethyl Acetate = 4:1).
-
Gas Trap: Ensure the gas trap is functioning correctly to neutralize the evolved HCl gas.
Quantitative Data Summary
| Stage | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Expected Yield |
| 1 | 2-Acetylthiophene | Sodium ethoxide | Ethyl acetate | Toluene | 80 °C | 4-6 h | 85-95% |
| 2 | 1-(Thien-2-yl)butane-1,3-dione | Methylhydrazine | POCl₃/DMF | DCM | Reflux | 3-4 h | 60-75% |
| 3 | Pyrazole-3-carbaldehyde | NaBH₄ | - | Methanol | 0 °C to RT | 2-3 h | 90-98% |
| 4 | Pyrazol-3-yl)methanol | SOCl₂ | - | DCM | 0 °C to RT | 2-4 h | 80-90% |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following validation steps are recommended:
-
Purity Assessment: The purity of the final product and key intermediates should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Confirmation: The chemical structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16][17][18]
-
Consistency Checks: Run the reaction on a smaller scale first to ensure all reagents are active and the procedure is well-understood before proceeding to a larger scale.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their research and development needs. The emphasis on the rationale behind each step and the inclusion of in-process controls contribute to a robust and trustworthy synthetic method.
References
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Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: [Link]
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
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Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]
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THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]
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VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Available at: [Link]
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Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. Available at: [Link]
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Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. Available at: [Link]
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Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available at: [Link]
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Editorial: Green Synthesis of Heterocycles - Frontiers. Available at: [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Introduction: The Versatility of Pyrazole Scaffolds in Fluorescence Bio-imaging
Fluorescent probes are indispensable tools in modern biological research and drug development, offering real-time visualization of cellular processes with high sensitivity and specificity. The rational design of these molecular probes hinges on the selection of a versatile and photophysically robust scaffold. Pyrazole derivatives have emerged as a privileged class of heterocycles in this regard, owing to their remarkable synthetic tractability, biocompatibility, and tunable electronic properties.[1] The pyrazole core can be readily functionalized at multiple positions, allowing for the fine-tuning of its photophysical characteristics and the introduction of specific recognition motifs for a wide range of biological targets, including metal ions, anions, and enzymes.[2][3]
This application note provides a comprehensive guide to the synthesis of novel fluorescent probes based on the 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole scaffold. The inclusion of a thiophene moiety often enhances the conjugated system, leading to desirable photophysical properties such as larger Stokes shifts and emission in the longer wavelength region. The reactive chloromethyl group at the 3-position serves as a versatile handle for covalently linking the pyrazole scaffold to a variety of fluorophores, enabling the creation of a diverse library of fluorescent probes. We present a detailed, multi-step protocol for the synthesis of the key intermediate, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, followed by a protocol for its conjugation to a model fluorophore, 7-amino-4-methylcoumarin, to generate a novel fluorescent probe.
Synthesis of the Core Intermediate: 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
The synthesis of the target chloromethylpyrazole intermediate is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the chloromethyl handle. The following protocol outlines a plausible and well-precedented synthetic route.
Workflow for the Synthesis of the Core Intermediate
Caption: Synthetic workflow for the core intermediate.
Protocol 1: Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Materials:
-
1-(Thiophen-2-yl)butane-1,3-dione
-
Methylhydrazine
-
Ethanol
-
Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glassware for column chromatography
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
Step-by-Step Procedure:
Step 1: Synthesis of 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole
-
To a solution of 1-(thiophen-2-yl)butane-1,3-dione (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-methyl-5-(thiophen-2-yl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to Yield 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde [4][5][6][7][8]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve 1-methyl-5-(thiophen-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aldehyde.
Step 3: Reduction to (1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol [9][10][11][12]
-
Dissolve the pyrazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pyrazolylmethanol, which can often be used in the next step without further purification.
Step 4: Chlorination to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole [13][14][15]
-
Dissolve the pyrazolylmethanol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
Synthesis of a Pyrazole-Coumarin Fluorescent Probe
The reactive chloromethyl group of the core intermediate allows for its straightforward conjugation to a wide variety of fluorescent dyes containing a nucleophilic group. Here, we describe the synthesis of a novel fluorescent probe by reacting the chloromethyl pyrazole with 7-amino-4-methylcoumarin.
Workflow for Fluorescent Probe Synthesis
Caption: Synthesis of a pyrazole-coumarin fluorescent probe.
Protocol 2: Synthesis of a Pyrazole-Coumarin Conjugate
Materials:
-
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
-
7-Amino-4-methylcoumarin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
Step-by-Step Procedure:
-
To a solution of 7-amino-4-methylcoumarin (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents) and 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
Photophysical Properties of Pyrazole-Based Fluorescent Probes
The photophysical properties of fluorescent probes are critical for their application in bio-imaging. The pyrazole scaffold allows for the development of probes with a wide range of excitation and emission wavelengths, high quantum yields, and large Stokes shifts. The following table summarizes the photophysical properties of selected pyrazole-based fluorescent probes from the literature.
| Probe Structure/Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Application/Target | Reference |
| Pyrazole-Pyrazoline | 316 | 463 | 0.4398 | 147 | Fe³⁺ Sensing | [1] |
| Pyridine Pyrazole | Not specified | 480 | Not specified | Not specified | Zn²⁺/Cd²⁺ Sensing | [3] |
| 3-(Coumarin-3-yl)pyrazole | 425 | 500 | Not specified | 75 | H₂S Sensing | [16] |
| Tetrahydro-chromeno[2,3-c]pyrazole | Not specified | Not specified | Not specified | Not specified | Cu²⁺ Sensing | [16] |
| Pyrazole B | Not specified | 465 | Not specified | Not specified | Fe³⁺/Fe²⁺ Sensing | [3] |
Conclusion and Future Perspectives
The synthetic protocols detailed in this application note provide a robust framework for the development of novel fluorescent probes based on the 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole scaffold. The versatility of this intermediate, coupled with the vast library of available fluorescent dyes, opens up avenues for creating probes tailored to specific biological targets and imaging modalities. The favorable photophysical properties often associated with pyrazole derivatives, such as high quantum yields and good photostability, make them excellent candidates for advanced bio-imaging applications.[16] Future work could focus on expanding the library of probes by reacting the chloromethyl intermediate with different fluorophores and incorporating various targeting moieties to enhance specificity for particular organelles, proteins, or disease biomarkers.
References
-
A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (URL: [Link])
-
Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a)... - ResearchGate. (URL: [Link])
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (URL: [Link])
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC - NIH. (URL: [Link])
-
Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. (URL: [Link])
-
A novel coumarin-based pyrazoline fluorescent probe for detection of Fe3+ and its application in cells - ResearchGate. (URL: [Link])
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (URL: [Link])
-
A coumarin-pyrazole-based probe for the fluorescence detection of phosgene with high selectivity and sensitivity - Analytical Methods (RSC Publishing). (URL: [Link])
-
Synthesis of 4‐(4‐methylphenyl)‐5‐(thiophen‐2‐yl)‐1H‐pyrazole (5 b). - ResearchGate. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. (URL: [Link])
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
Photophysical Properties of the Fluorescence Probes under Different Conditions - ResearchGate. (URL: [Link])
-
1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide - PubChem. (URL: [Link])
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (URL: [Link])
-
Synthesis and application of coumarin fluorescence probes - RSC Publishing. (URL: [Link])
-
Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols) - OrgoSolver. (URL: [Link])
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])
-
Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole - Taylor & Francis Online. (URL: [Link])
-
NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF - Oriental Journal of Chemistry. (URL: [Link])
-
Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (URL: [Link])
-
Thionyl chloride (CAS No 7719-09-7) - ResearchGate. (URL: [Link])
-
4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed. (URL: [Link])
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one - MDPI. (URL: [Link])
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])
-
4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW - the University of Groningen research portal. (URL: [Link])
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (URL: [Link])
-
1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole. (URL: [Link])
-
Reaction of methyl alcohol with thionyl chloride in solution | Request PDF - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The information herein is curated from established literature and practical field experience to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole?
The most common and direct approach is the chloromethylation of the precursor, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole. This is an electrophilic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the pyrazole ring. The reaction typically employs a source of formaldehyde and hydrogen chloride.
Q2: What are the critical reagents for the chloromethylation step?
The key reagents are the pyrazole substrate, a chloromethylating agent, and a suitable solvent. Common chloromethylating systems include:
-
Paraformaldehyde and concentrated hydrochloric acid (HCl).
-
Chloromethyl methyl ether (CMME) - Note: CMME is a potent carcinogen and its use is highly regulated; safer alternatives are strongly preferred.
-
A mixture of formaldehyde, methanol, and hydrogen chloride.[1]
The choice of reagent can significantly impact reaction safety, efficiency, and byproduct formation.
Q3: What is a typical expected yield for this synthesis?
Yields can vary widely based on the specific conditions, scale, and purity of the starting materials. Reported yields for chloromethylation of similar aromatic and heterocyclic systems can range from moderate to good. However, issues such as byproduct formation can significantly lower the isolated yield of the desired product. Optimizing the reaction conditions is crucial for achieving yields consistently above 60-70%.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion to Product
Question: My reaction shows very low conversion, and I primarily recover the 1-methyl-5-(thiophen-2-yl)-1H-pyrazole starting material. What are the likely causes?
Answer: Low conversion is typically rooted in issues with reagent activity, reaction conditions, or the inherent reactivity of the substrate.
-
Cause A: Inactive Chloromethylating Agent: The combination of paraformaldehyde and HCl generates the electrophilic species in situ. If the paraformaldehyde is old or the HCl is not sufficiently concentrated, the generation of the active electrophile will be inefficient.
-
Solution: Use freshly opened, high-purity paraformaldehyde. Ensure the hydrochloric acid is concentrated (typically 37%).
-
-
Cause B: Insufficient Temperature: Electrophilic aromatic substitution reactions require a certain activation energy. If the reaction temperature is too low, the rate of reaction will be impractically slow.
-
Cause C: Substrate Deactivation: The pyrazole ring's nucleophilicity is key. While the methyl and thienyl groups are generally activating, any strongly electron-withdrawing impurities in the starting material could hinder the reaction.
-
Solution: Ensure the precursor, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole, is of high purity. Recrystallize or purify via column chromatography if necessary.
-
Issue 2: Significant Byproduct Formation
Question: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products and how can I minimize them?
Answer: The formation of byproducts is the most common reason for low yields of the target compound. The primary side reactions in pyrazole chloromethylation are over-alkylation and dimerization.
-
Side Product A: Methane-4,4'-diylbis(1-methyl-5-thien-2-yl-1H-pyrazole) : This is a common byproduct in the chloromethylation of activated pyrazoles.[3][4] The initially formed chloromethylated product is highly reactive and can act as a Friedel-Crafts alkylating agent, reacting with another molecule of the starting pyrazole.
-
Causality: High temperatures, prolonged reaction times, and high concentrations of the starting material encourage this secondary reaction.[2]
-
Minimization Strategy:
-
Control Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Use a slight excess of the chloromethylating agent to ensure the starting material is consumed, but avoid a large excess which can drive further reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the bis(pyrazolyl)methane byproduct.
-
-
-
Side Product B: (3,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)methanol : In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group. While this is more of a concern during workup, it can occur in the reaction vessel if aqueous reagents are used improperly.
-
Causality: The carbocation intermediate formed during the reaction can be trapped by water instead of a chloride ion.
-
Minimization Strategy: Use anhydrous solvents where possible and control the amount of water introduced with aqueous HCl.
-
The following diagram illustrates the desired reaction pathway versus the formation of the common bis(pyrazolyl)methane byproduct.
Issue 3: Difficult Purification
Question: My crude product is a persistent oil that is difficult to purify by column chromatography, leading to product loss. What are some alternative purification strategies?
Answer: Purifying polar, chlorinated compounds can be challenging. A multi-pronged approach is often necessary.
-
Strategy A: Optimized Column Chromatography:
-
Solvent System: Instead of standard ethyl acetate/hexane, try a gradient system with dichloromethane (DCM) and a small percentage of methanol (0.5-2%). DCM can provide better separation for chlorinated compounds.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude-product by weight is recommended). Deactivating the silica gel with 1% triethylamine in the eluent can help prevent streaking and decomposition of acid-sensitive compounds on the column.
-
-
Strategy B: Crystallization/Recrystallization:
-
Even if the crude product is an oil, it may crystallize from a suitable solvent system. Experiment with small aliquots in various solvents (e.g., isopropanol, diethyl ether, hexane, or mixtures thereof). Seeding with a previously obtained pure crystal can induce crystallization. A patent on purifying pyrazoles suggests forming acid addition salts to facilitate crystallization.[5]
-
-
Strategy C: Purification via Salt Formation:
-
The pyrazole nitrogen is basic and can be protonated to form a salt (e.g., a hydrochloride salt). Dissolve the crude oil in a non-polar solvent like diethyl ether and bubble dry HCl gas through it, or add a solution of HCl in ether. The salt may precipitate as a solid, which can be filtered and washed. The free base can then be regenerated by treatment with a mild base (e.g., aqueous sodium bicarbonate) and extraction. This method is particularly effective for removing non-basic impurities.
-
The following table summarizes the troubleshooting approaches:
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inactive reagents or insufficient temperature. | Use fresh paraformaldehyde and concentrated HCl; cautiously optimize reaction temperature (e.g., 40-80°C). |
| Byproduct Formation | Over-reaction due to high temperature or long reaction time. | Maintain the lowest effective temperature and monitor the reaction closely to quench upon completion.[2][3] |
| Difficult Purification | Product is an oil; decomposition on silica. | Try DCM/MeOH solvent systems; consider crystallization from various solvents or purification via acid salt formation.[5] |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1-methyl-5-(thiophen-2-yl)-1H-pyrazole (1.0 eq).
-
Reagent Addition: Add paraformaldehyde (1.2 eq) to the flask.
-
Reaction Initiation: Under stirring, add concentrated hydrochloric acid (37%, ~5-10 volumes) via the dropping funnel. The addition may be slightly exothermic.
-
Heating and Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexane). The goal is to see the complete consumption of the starting material.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and then place it in an ice bath.
-
Workup: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-2% methanol in DCM to afford the pure product.
The following workflow diagram provides a high-level overview of the process.
References
- Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2025).
- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Growing Science.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022).
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various C
- Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (N.d.). PubMed.
- Chloromethylation of Pyrazole Ring. (2015).
- (PDF) Chloromethylation of pyrazole ring. (2016).
- Process for preparing chloromethylated aromatic materials. (1990).
- New studies in aromatic chloromethyl
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (N.d.). PubMed Central.
- Method for purifying pyrazoles. (2011).
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- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Chloromethylated Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of chloromethylated pyrazoles, providing concise answers and directing you to more detailed troubleshooting guides and protocols where necessary.
Q1: What are the primary challenges in purifying chloromethylated pyrazole compounds?
A1: The main difficulties arise from the inherent reactivity of the chloromethyl group, which can lead to degradation or side reactions under certain conditions. Additionally, the formation of regioisomers during synthesis is a common issue, and these isomers often exhibit very similar physical and chemical properties, making them challenging to separate.[1][2] The presence of a basic pyrazole ring can also lead to strong interactions with acidic stationary phases like silica gel, potentially causing poor recovery or peak tailing during chromatography.[3]
Q2: Which purification techniques are most effective for chloromethylated pyrazoles?
A2: The most common and effective methods are:
-
Column Chromatography: This is a versatile technique for separating regioisomers and removing various impurities.[1][4] Both normal-phase (silica gel, alumina) and reversed-phase (C18) chromatography can be employed.[1][3]
-
Recrystallization: For solid compounds with relatively high initial purity, recrystallization is an excellent method for achieving high levels of purity.[2][5]
-
Acid-Base Extraction: This technique is useful for removing non-basic impurities by exploiting the basicity of the pyrazole ring to form a water-soluble salt.[2][6]
Q3: How can I assess the purity of my chloromethylated pyrazole compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of the number of components in your sample.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of impurities.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of isomers or other impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.[2]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of chloromethylated pyrazole compounds.
Issue 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
-
Co-elution of spots on TLC.
-
Overlapping peaks in HPLC.
-
NMR spectrum shows a mixture of isomers even after chromatography.
Causality: Regioisomers of pyrazoles often have very similar polarities, making their separation by standard chromatographic methods difficult.[1][2]
Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography (Silica Gel):
-
Solvent System: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]
-
Fine-Tuning: If separation is poor, try adding a small amount of a third solvent with intermediate polarity, such as dichloromethane or diethyl ether. A shallow gradient elution can also improve resolution.
-
-
Reversed-Phase HPLC (C18):
-
-
Dry Loading Technique: For samples that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of the column.[3]
-
Consider Alternative Stationary Phases: If silica gel proves ineffective, neutral alumina can be a good alternative for basic compounds like pyrazoles.[3]
Issue 2: Compound Degradation on Silica Gel
Symptoms:
-
Low recovery of the desired product from the column.
-
Appearance of new, unexpected spots on TLC of the collected fractions.
-
Streaking or tailing on the TLC plate.
Causality: The acidic silanol groups on the surface of silica gel can interact with the basic pyrazole ring and the reactive chloromethyl group, leading to degradation or irreversible adsorption.[3]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (typically 0.5-1% by volume).[3][10] This will neutralize the acidic sites on the silica.
-
Minimize Residence Time: Work quickly to reduce the time your compound spends in contact with the silica gel. Use flash chromatography with positive air pressure to increase the flow rate.[1]
-
Alternative Purification Methods: If degradation is severe, consider non-chromatographic methods like recrystallization or acid-base extraction.
Issue 3: Difficulty in Removing Colored Impurities
Symptoms:
-
The purified product remains colored (e.g., yellow or brown) even after chromatography or recrystallization.
Causality: Colored impurities can arise from side reactions during the synthesis, particularly those involving the hydrazine starting material.[2] These impurities may have similar polarities to the desired product.
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter the mixture through celite to remove the charcoal, which will have adsorbed the colored impurities.[2]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt.[2] This allows for their extraction into an aqueous acidic layer, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[2][6]
-
Recrystallization: This technique can be very effective in removing small amounts of colored impurities, as they will often remain in the mother liquor.[2]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography (Normal Phase)
Objective: To separate a mixture of chloromethylated pyrazole regioisomers.
Materials:
-
Crude chloromethylated pyrazole mixture
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC that shows good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Alternatively, use the dry loading method described in the troubleshooting section.[3]
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To purify a solid chloromethylated pyrazole compound.
Materials:
-
Crude solid chloromethylated pyrazole
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[5][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Data Presentation
Table 1: Comparison of Purification Methods for a Model Chloromethylated Pyrazole
| Purification Method | Typical Purity of Final Product | Typical Yield (%) | Key Impurities Removed |
| Flash Chromatography | >95% | 60-90% | Regioisomers, unreacted starting materials, non-polar byproducts[1][2] |
| Recrystallization | >99% | 70-95% | Minor impurities, colored byproducts[2][5] |
| Acid-Base Extraction | Variable (often used as a pre-purification step) | >90% | Non-basic impurities, some colored byproducts[2][6] |
| Preparative HPLC | >99% | 80-95% | Closely related regioisomers and other minor impurities[3] |
V. Visualization of Workflows
Purification Workflow for Chloromethylated Pyrazoles
Caption: Decision workflow for selecting the appropriate purification technique.
Troubleshooting Logic for Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitutions on 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of derivatives from this versatile heterocyclic building block. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you achieve higher yields, better purity, and more efficient reaction times.
Introduction: The Substrate and Its Reactivity
The target molecule, 3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, is a highly valuable intermediate. The chloromethyl group at the 3-position is activated for nucleophilic substitution, behaving similarly to a benzylic halide. This reactivity allows for the straightforward introduction of a wide variety of functional groups (e.g., ethers, amines, thioethers, nitriles) by reacting it with corresponding nucleophiles.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves a "backside attack" by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in a single, concerted step.[2] Understanding the principles of the SN2 reaction is fundamental to troubleshooting and optimization.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Thienyl-Pyrazoles
Welcome to the technical support center for thienyl-pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thienyl-pyrazoles are privileged structures in drug discovery, but their synthesis can present unique challenges, from controlling regioselectivity to achieving high purity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into common experimental hurdles. We will explore the causality behind reaction outcomes and offer robust, validated solutions to help you optimize your synthetic route.
Section 1: Understanding the Core Reaction
The most prevalent and versatile method for synthesizing 3,5-disubstituted pyrazoles, including thienyl-pyrazoles, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In the context of thienyl-pyrazoles, this often involves the reaction of a thienyl-substituted chalcone (an α,β-unsaturated ketone) with a hydrazine, which proceeds through a cyclocondensation mechanism.
A typical workflow is visualized below. Understanding this sequence is the first step in effective troubleshooting.
Caption: General workflow for thienyl-pyrazole synthesis.
Section 2: Troubleshooting Reaction Failures & Low Yield
This section addresses the most common issues encountered during the reaction phase.
Question 1: My reaction is not proceeding to completion, and TLC/LC-MS analysis shows significant unreacted chalcone and/or hydrazine starting material. What are the likely causes?
Answer: This issue typically points to three main areas: insufficient activation, poor reaction conditions, or catalyst incompatibility.
-
Causality (Activation): The cyclocondensation reaction requires the nucleophilic attack of the hydrazine onto the carbonyl carbon of the chalcone, followed by intramolecular cyclization and dehydration. Acidic or basic conditions are crucial for this process. An acid catalyst protonates the carbonyl, making it more electrophilic, while a base can deprotonate the hydrazine, increasing its nucleophilicity. If your catalyst is weak, absent, or has been neutralized, the reaction will stall.
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure you are using an appropriate catalyst. Acetic acid is a common and effective choice for promoting the reaction of chalcones with hydrazine hydrate.[2] For reactions with hydrazine hydrochlorides, the salt itself provides the acidic environment, but a scavenger for the released HCl (like a non-nucleophilic base) might be needed in sensitive cases.
-
Solvent Choice: The polarity of the solvent plays a significant role. Protic polar solvents like ethanol or methanol are standard and generally effective.[1] However, for some substrates, aprotic dipolar solvents can lead to better outcomes.[1] If your starting materials have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.
-
Temperature & Time: Many pyrazole syntheses require heat to overcome the activation energy for the final dehydration step. If you are running the reaction at room temperature, consider increasing the temperature to reflux. Monitor the reaction by TLC or LC-MS every few hours to determine the optimal reaction time. A reaction that appears stalled after 24 hours at room temperature may go to completion in 4-6 hours at 80°C.
-
Question 2: The reaction works, but my isolated yield is consistently low (<40%). Where should I focus my optimization efforts?
Answer: Low yields can stem from precursor quality, suboptimal reaction conditions, side reactions, or difficult workups.
-
Causality (Side Reactions): One of the most common yield-reducing culprits is the formation of side products. With chalcones, Michael addition of the hydrazine without subsequent cyclization can occur. Furthermore, if using hydrazine hydrate with an N-substituted product in mind, the formation of N-acetylated pyrazolines can occur if acetic acid is the solvent.[2]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields.
-
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Glacial Acetic Acid | Switch to a solid acid catalyst like Amberlyst-15. This can simplify workup and sometimes improve yields by preventing side reactions in solution.[3][4] |
| Solvent | Ethanol | For stubborn reactions, screen fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). These solvents can dramatically improve both reaction rates and regioselectivity.[5] |
| Workup | Ice-water quench | Pyrazole products can have some water solubility, especially if they are functionalized with polar groups. After quenching, ensure you extract thoroughly with an appropriate organic solvent (e.g., EtOAc, DCM). If the product is basic, adjusting the pH of the aqueous layer to be slightly basic before extraction can prevent loss as a protonated salt. |
Section 3: Troubleshooting Purity & Regioselectivity
Achieving high purity is often complicated by the formation of regioisomers, which can be very difficult to separate.
Question 3: My reaction produces two isomeric products with very similar TLC Rf values and retention times on LC-MS. How can I control the regioselectivity?
Answer: This is the most critical challenge in the synthesis of unsymmetrically substituted pyrazoles.[6] When an unsymmetrical 1,3-dicarbonyl equivalent (like a thienyl chalcone) reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack can occur at either of the two electrophilic carbons, leading to two different regioisomers.
-
Causality (Electronic & Steric Control): The outcome is a delicate balance of electronic and steric factors.[6][7]
-
Electronic Effects: An electron-withdrawing group on one side of the dicarbonyl will make the adjacent carbon more electrophilic and susceptible to attack.
-
Steric Effects: A bulky group on the hydrazine or the dicarbonyl will direct the attack to the less sterically hindered position.
-
Reaction Conditions: This is often the most powerful tool. The pH of the reaction can change the nucleophilicity of the two different nitrogen atoms in the hydrazine, potentially reversing selectivity.[6]
-
-
Strategies for Improving Regioselectivity:
-
Solvent Choice is Critical: This is the highest-impact change you can make. As demonstrated by research, switching from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring a single isomer.[5] This effect is attributed to the unique solvent properties influencing the transition states of the competing pathways.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two pathways, leading to a loss of selectivity.
-
Catalyst Modification: The choice between acid and base catalysis can influence the outcome. It is worth screening a mild acid (like acetic acid) versus a mild base (like piperidine) to see if either condition favors your desired isomer.
-
Question 4: I have isolated my crude product, but it is an oil that is difficult to purify by column chromatography. What are my options?
Answer: Purifying pyrazoles, especially those that are oils or have impurities with similar polarity, requires alternative methods to standard silica gel chromatography.
-
Causality: The basic nitrogen atoms in the pyrazole ring can cause streaking on silica gel. Furthermore, if regioisomers are present, their similar structures often lead to poor separation.
-
Troubleshooting Purification:
-
Acid Salt Formation for Crystallization: This is a highly effective and often overlooked technique for purifying basic compounds like pyrazoles.[7][8] Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid or p-toluenesulfonic acid) dropwise. The pyrazole acid salt will often precipitate as a highly pure crystalline solid, which can be collected by filtration.[8] You can then neutralize the salt with a mild base (e.g., aq. NaHCO₃) and extract the pure, free-based pyrazole.
-
Chromatography Additives: If you must use column chromatography, adding a small amount of a basic modifier to the eluent can significantly improve peak shape and separation. Try adding 0.5-1% triethylamine or ammonia solution to your solvent system. This deactivates the acidic silanol groups on the silica surface, preventing tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase silica, which may offer different selectivity for your product and impurities.
-
Section 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for a common thienyl-pyrazole synthesis.
Synthesis of 1-Phenyl-3-(thiophen-2-yl)-5-aryl-1H-pyrazole
Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-arylprop-2-en-1-one (Thienyl Chalcone)
-
To a stirred solution of 2-acetylthiophene (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (approx. 0.5 M), add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 4-6 hours. The product will typically precipitate as a yellow solid.
-
Checkpoint: Monitor by TLC (e.g., 4:1 Hexane:EtOAc). The starting material spots should disappear, and a single, lower Rf product spot should appear.
-
Pour the reaction mixture into crushed ice. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The chalcone is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Part B: Synthesis of the Thienyl-Pyrazole
-
In a round-bottom flask, suspend the thienyl chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid (approx. 0.4 M).
-
Attach a condenser and reflux the mixture with stirring for 5-8 hours.[2]
-
Checkpoint: Monitor the reaction by LC-MS. Look for the disappearance of the chalcone mass peak and the appearance of the desired product mass peak.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice. A precipitate will form.
-
Filter the solid, wash with cold water, and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purification: Recrystallize the solid from an appropriate solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to yield the pure thienyl-pyrazole.
References
-
Al-Azmi, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4203. [Link]
-
El-Sayed, M. A. A., et al. (2019). A concise review on synthesis, reactions and biological importance of thienopyrazoles. Journal of the Iranian Chemical Society, 16, 2091–2113. [Link]
- Lauk, U., et al. (2011). Method for purifying pyrazoles.
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(14), 5543–5549. [Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(8), e07695. [Link]
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Trade Science Inc.[Link]
-
Kumara, K., et al. (2021). Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate.[Link]
-
Gökçe, M., et al. (2016). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 150-156. [Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Sci-Hub.[Link]
-
Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate.[Link]
-
Portilla, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-232. [Link]
-
Reddy, R. P., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins. Organic Syntheses, 90, 350-361. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles / Heliyon, 2021 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Alternative Reagents for the Chloromethylation of Pyrazoles
Welcome to the technical support center for the chloromethylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a chloromethyl group onto a pyrazole scaffold. While the classical approach using formaldehyde and hydrogen chloride is well-known, concerns over safety and side reactions have prompted the exploration of alternative reagents. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the chloromethylation of pyrazoles, offering step-by-step solutions and explaining the underlying chemical rationale.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
A1: Low conversion is a frequent issue that can often be traced back to substrate reactivity or suboptimal reaction conditions.
-
Causality: The chloromethylation of pyrazoles is an electrophilic substitution reaction.[1] The success of this reaction is highly dependent on the nucleophilicity of the pyrazole ring. Electron-withdrawing groups (e.g., nitro, carboxyl) on the ring can deactivate it towards electrophilic attack, significantly reducing the reaction rate and yield.[2] Conversely, electron-donating groups (e.g., alkyl, alkoxy) should facilitate the reaction.[2]
-
Troubleshooting Steps:
-
Assess Substrate Reactivity: If your pyrazole is highly deactivated, the chosen conditions may not be sufficiently forcing. Consider switching to a more potent chloromethylating agent (see FAQ 1).
-
Increase Temperature: Many condensation reactions require heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, consider increasing it to reflux, while carefully monitoring for byproduct formation.
-
Verify Reagent Quality: Paraformaldehyde can depolymerize over time. Ensure you are using a fresh, high-quality source. For two-step methods involving thionyl chloride (SOCl₂), use a recently opened or distilled bottle, as it can degrade with exposure to atmospheric moisture.
-
Catalyst Check: For classical methods, a strong acid like concentrated HCl is required to generate the electrophilic species from formaldehyde.[1][4] Ensure the acid concentration is adequate. In some cases, a Lewis acid catalyst like zinc chloride (ZnCl₂) can be used, particularly under anhydrous conditions.[2]
-
Q2: The main product of my reaction is a high-molecular-weight solid, identified as the bis(pyrazolyl)methane derivative. How can I prevent this?
A2: The formation of methane-4,4'-diylbis(pyrazole) is the most common and troublesome side reaction in the chloromethylation of activated pyrazoles.[1]
-
Causality: This byproduct arises from a competitive electrophilic substitution. The intended reaction proceeds through a hydroxymethylpyrazole intermediate.[1] This intermediate, being an activated benzyl alcohol-like species, can be protonated and lose water to form a pyrazolyl-carbocation. This carbocation is a potent electrophile that can be attacked by a second molecule of the starting pyrazole, leading to the bis(pyrazolyl)methane adduct.[1] This pathway is particularly favored when the pyrazole ring is highly nucleophilic (e.g., contains multiple methyl substituents).[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a moderate excess of the formaldehyde source and HCl relative to the pyrazole substrate. This ensures that the hydroxymethyl intermediate is more likely to be converted to the chloromethyl product rather than reacting with another pyrazole molecule.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes temper the rate of the second electrophilic substitution more than the desired chlorination step.
-
Substituent Effects: Be aware that certain substituents promote this side reaction. For instance, chloromethylation of 1,3,5-trimethyl-1H-pyrazole is known to be complicated by this byproduct, whereas 1,3,5-triphenyl-1H-pyrazole yields the desired chloromethyl derivative as the sole product due to the stabilizing effect of the phenyl groups.[1] If your synthesis allows, using pyrazoles with less activating, or more sterically hindering, substituents can suppress the formation of the dimer.
-
Diagram: Competing Reaction Pathways in Pyrazole Chloromethylation
Caption: Desired vs. undesired pathways in pyrazole chloromethylation.
Q3: My crude product is an oil or an impure solid that is difficult to purify. What are the best purification strategies?
A3: Chloromethylated pyrazoles can be unstable, and purification requires careful handling.
-
Causality: The chloromethyl group is a good leaving group, making the product susceptible to hydrolysis (forming the alcohol) or reaction with nucleophilic solvents or impurities. The products can also be lachrymatory and should be handled with care.
-
Troubleshooting Steps:
-
Initial Work-up: After the reaction, quench with ice-cold water and neutralize carefully with a base like sodium bicarbonate. Extract the product promptly into a non-nucleophilic organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is often the most effective method.[5]
-
Stationary Phase: Use standard silica gel. If your compound shows signs of degradation on silica, consider using deactivated (neutral) alumina or a faster "flash" chromatography technique to minimize contact time.[5]
-
Mobile Phase: Use a non-polar solvent system, such as a hexane/ethyl acetate gradient.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be very effective. Test various solvent systems (e.g., ethanol, isopropanol, or mixtures like hexane/ethyl acetate) to find one that provides good differential solubility for the product and impurities.[5]
-
Acid Salt Precipitation: For basic pyrazole products, an alternative purification method involves dissolving the crude material in an organic solvent and precipitating it as an acid addition salt (e.g., with HCl). The salt can then be filtered, washed, and neutralized to recover the purified free base.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reagent selection, safety, and reaction scope.
Q1: What are the primary alternatives to the classical paraformaldehyde/HCl method for chloromethylation?
A1: Several alternatives exist, each with its own advantages in terms of reactivity, safety, and substrate scope. The choice depends on whether you are targeting C-chloromethylation of the pyrazole ring or N-chloromethylation.
| Reagent/Method | Target | Advantages | Disadvantages | Safety Considerations |
| Paraformaldehyde / Conc. HCl | C-Chloromethylation | Inexpensive and readily available reagents.[1] | Risk of bis(pyrazolyl)methane formation.[1] Can generate carcinogenic bis(chloromethyl) ether.[2][4] | HIGH RISK. Reaction produces highly carcinogenic bis(chloromethyl) ether.[4] Must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[7] |
| Hydroxymethylation then SOCl₂/PCl₅ | C-Chloromethylation | Two-step process allows for isolation of the hydroxymethyl intermediate, potentially reducing bis-adduct formation.[1][8] | Adds an extra synthetic step. | Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Handle in a fume hood. |
| Chloromethyl Methyl Ether (MOM-Cl) | C-Chloromethylation | Can be more effective for deactivated aromatic systems.[4] | Highly carcinogenic reagent.[9] Often requires a Lewis acid catalyst. | EXTREME RISK. MOM-Cl is a potent carcinogen.[9] Strict engineering controls and PPE are mandatory. Consider safer in-situ generation methods if possible.[9] |
| Formaldehyde Bisulfite / SOCl₂ | N-Chloromethylation | A convenient one-step method reported for heterocyclic imides that may be adaptable.[10] | Scope for pyrazoles is not well-established. Primarily for N-chloromethylation. | Thionyl chloride is corrosive. The reaction should be performed in a fume hood. |
Q2: How do I choose the best alternative reagent for my specific pyrazole substrate?
A2: The optimal choice is a balance of substrate reactivity, desired regioselectivity (N vs. C), and safety considerations.
-
For Electron-Rich Pyrazoles: If your pyrazole has electron-donating groups and is prone to forming the bis(pyrazolyl)methane byproduct, the two-step hydroxymethylation/chlorination approach is often superior.[1][8] This allows you to isolate the alcohol intermediate, preventing it from reacting with the starting material.
-
For Electron-Poor Pyrazoles: If your pyrazole is deactivated, a more reactive electrophile may be needed. While hazardous, chloromethyl methyl ether (MOM-Cl) with a Lewis acid catalyst can sometimes provide the desired product where the standard formaldehyde/HCl method fails.[4]
-
For N-Chloromethylation: If the goal is to attach the -CH₂Cl group to a nitrogen atom, traditional C-chloromethylation methods are unsuitable. You should explore reagents specifically designed for N-alkylation, such as the formaldehyde bisulfite/thionyl chloride system, though its applicability to pyrazoles would require experimental validation.[10]
Q3: What are the most critical safety precautions for chloromethylation reactions?
A3: Safety is paramount. Chloromethylation reagents and byproducts are among the more hazardous substances used in routine organic synthesis.
-
Bis(chloromethyl) ether (BCME): The single greatest hazard is the formation of BCME as a byproduct in any reaction involving formaldehyde and HCl.[2][4] BCME is a potent human carcinogen with no known safe level of exposure.[9]
-
Engineering Controls: All chloromethylation reactions must be conducted in a properly functioning and certified chemical fume hood. [7][11] The sash should be kept as low as possible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (confirm compatibility with the specific reagents), and tight-fitting safety goggles. A face shield is recommended when there is a risk of splashing.[7]
-
Reagent Handling: Reagents like thionyl chloride and chloromethyl methyl ether are highly toxic, corrosive, and/or carcinogenic.[9] They should be handled with extreme care, using syringes or cannulas for transfers to minimize exposure.
-
Quenching: Quench the reaction mixture carefully, preferably with an aqueous solution of a base like sodium carbonate or ammonium chloride, to neutralize acids and destroy any residual reactive electrophiles.[9]
Diagram: Troubleshooting Workflow for Pyrazole Chloromethylation
Caption: A decision-making workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: C4-Chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole (Classical Method)
This protocol is adapted from literature procedures and involves hazardous materials. All safety precautions must be strictly followed.[1]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol). The entire apparatus must be placed in a certified chemical fume hood.
-
Reagent Addition: Add paraformaldehyde (0.45 g, 15 mmol) to the flask.
-
Reaction Initiation: Slowly and carefully add concentrated hydrochloric acid (20 mL) to the stirred mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the starting material is consumed, cool the reaction mixture in an ice bath. Slowly pour the mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Two-Step C4-Chloromethylation via Hydroxymethyl Intermediate
This protocol avoids the simultaneous presence of formaldehyde and HCl, potentially reducing the formation of BCME and the bis(pyrazolyl)methane byproduct.
Step A: Hydroxymethylation [1]
-
Setup: In a fume hood, combine 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) and paraformaldehyde (0.90 g, 30 mmol) in a flask.
-
Reaction: Add 20 mL of a suitable solvent like dioxane or acetic acid. Heat the mixture to reflux until the starting material is consumed as monitored by TLC.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol can often be used directly in the next step after drying.
Step B: Chlorination [8]
-
Setup: Dissolve the crude hydroxymethylpyrazole from Step A in 20 mL of anhydrous dichloromethane in a flask equipped with a stir bar and a dropping funnel, under an inert atmosphere (nitrogen or argon). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
References
-
Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. Available from [Link]
- Billman, J. H., & Parker, E. E. (1943). The N-Alkylation of Heterocyclic Amines. Journal of the American Chemical Society, 65(4), 761–762.
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
The Sarpong Group. (2016). Carcinogens. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Chloromethylation of pyrazole ring. Retrieved from [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]
-
LookChem. (2001). A one-step protocol for the N-chloromethylation of heterocyclic imides. Retrieved from [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (1951). FORMALDEHYDE CONDENSATION IN THE PYRAZOLE SERIES. Retrieved from [Link]
-
PubMed. (2017). N-Monomethylation of amines using paraformaldehyde and H2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges in Regioselective Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered in the laboratory. As Senior Application Scientists, we understand that achieving high regioselectivity is often a critical hurdle in the synthesis of these important heterocyclic scaffolds. This resource aims to equip you with the knowledge to diagnose and resolve issues in your synthetic routes, ultimately leading to more efficient and successful outcomes.
The Core Challenge: Understanding and Controlling Regioselectivity
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, remains a cornerstone of pyrazole synthesis due to its simplicity and the accessibility of starting materials.[1][2] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two regioisomeric pyrazoles, which can be difficult to separate and characterize.[3][4] The control of this regioselectivity is paramount and is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4]
Factors Governing Regioselectivity:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[4]
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence the reaction's outcome.[4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
This is the most frequent challenge in the synthesis of substituted pyrazoles.
Probable Causes:
-
Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.
-
Suboptimal reaction conditions that do not favor the formation of one regioisomer over the other.
Solutions:
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity.
-
Standard Solvents: Traditional syntheses often employ ethanol.[5]
-
Fluorinated Alcohols: Studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance regioselectivity in favor of one isomer.[3][5][6] This is attributed to their unique properties that can modulate the reactivity of the carbonyl groups.[3]
-
-
Temperature Control:
-
Kinetic vs. Thermodynamic Control: In some cases, the formation of one regioisomer may be kinetically favored at lower temperatures, while the other is the thermodynamic product, favored at higher temperatures.[7] For the synthesis of aminopyrazoles, basic conditions at 0 °C can favor the kinetic 3-substituted product, while neutral conditions at elevated temperatures can lead to the thermodynamic 5-substituted product.[7]
-
-
pH Adjustment:
-
Acid Catalysis: The use of a catalytic amount of acid, such as acetic acid or a mineral acid, is common in Knorr pyrazole synthesis to facilitate the initial condensation.[8] The pH can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile, thereby affecting the final regiochemical outcome.
-
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
-
Dissolve your 1,3-dicarbonyl compound (1.0 eq) in either TFE or HFIP.
-
Add the substituted hydrazine (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Issue 2: Low Reaction Yield
Low yields can be frustrating and hinder the progress of a research project.
Probable Causes:
-
Incomplete reaction.
-
Formation of side products.
-
Degradation of starting materials or products.
Solutions:
-
Reaction Monitoring and Optimization:
-
Increase Reaction Time/Temperature: Use TLC or LC-MS to monitor the consumption of starting materials. If the reaction is sluggish, consider increasing the reaction time or temperature.[8] Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields.[9][10]
-
Catalyst Choice: Ensure the appropriate catalyst is being used. For Knorr-type reactions, a protic acid is often sufficient.[8] In some cases, Lewis acids or other catalysts might be more effective.
-
-
Minimizing Side Reactions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side product formation.
-
Inert Atmosphere: If your substrates or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Probable Causes:
-
Formation of regioisomers with similar polarities.
-
Presence of unreacted starting materials or byproducts.
-
The product being an oil or a low-melting solid.
Solutions:
-
Separating Regioisomers:
-
Chromatography: Careful column chromatography is the most common method for separating regioisomers. Experiment with different solvent systems to achieve optimal separation.
-
Crystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization can be an effective purification technique.[11]
-
-
Removing Impurities:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][12] The reaction proceeds through an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by dehydration to form a hydrazone or enamine intermediate.[12] Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to cyclization. A final dehydration step results in the formation of the aromatic pyrazole ring.[12]
Q2: How do I choose between different synthetic strategies for accessing a specific pyrazole regioisomer?
A2: The choice of synthetic strategy depends on the desired substitution pattern and the available starting materials. The following decision-making workflow can be a helpful guide:
Caption: Decision workflow for selecting a pyrazole synthesis strategy.
Q3: Are there modern techniques that can improve the regioselective synthesis of pyrazoles?
A3: Yes, modern synthetic methodologies can offer significant advantages:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to cleaner reactions and improved yields.[9][10] In some cases, microwave irradiation can also enhance regioselectivity.[13]
-
Flow Chemistry: Continuous flow synthesis provides excellent control over reaction parameters such as temperature, pressure, and reaction time.[14][15] This enhanced control can lead to improved yields and regioselectivity, and it also offers a safer way to handle potentially hazardous reagents.[14][15]
Q4: What are some alternatives to using hydrazine in pyrazole synthesis?
A4: Due to the toxicity of hydrazine, researchers have explored safer alternatives.[1] One notable alternative is the use of N-arylhydrazones in reaction with nitroolefins, which can provide excellent regioselectivity.[16]
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the impact of different solvents on the regioselectivity of a representative Knorr pyrazole synthesis.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (Major:Minor) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Reflux | 85:15 | [6] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | Reflux | 97:3 | [6] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | Reflux | >99:1 | [6] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | Reflux | 1:1.3 | [5] |
This data clearly illustrates the dramatic improvement in regioselectivity that can be achieved by switching from a conventional solvent like ethanol to a fluorinated alcohol.
Troubleshooting Workflow
When faced with a challenging pyrazole synthesis, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting pyrazole synthesis.
We hope this technical support guide proves to be a valuable resource in your research endeavors. The synthesis of substituted pyrazoles, while challenging, is a rewarding area of study with significant implications for medicinal chemistry and materials science.
References
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The Journal of Organic Chemistry.
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managing side reactions in the synthesis of pyrazole derivatives
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on managing and troubleshooting common side reactions encountered during the synthesis of pyrazole derivatives. The following information is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in pyrazole synthesis?
A1: Low yields in pyrazole synthesis can often be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. To troubleshoot, first ensure the reaction has gone to completion by monitoring its progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials remain, consider increasing the reaction time or temperature. For condensation reactions, refluxing the mixture or employing microwave-assisted synthesis can sometimes improve yields. The choice and amount of catalyst, typically a protic acid like acetic acid for Knorr synthesis, are also critical and may require optimization.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A2: Controlling regioselectivity is a frequent challenge. The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-dicarbonyl can lead to a mixture of two regioisomers.[2][3] Several strategies can be employed to favor the formation of the desired isomer. One effective approach is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents, which have been shown to dramatically increase regioselectivity.[2][3] Additionally, in some cases, trifluoroacetic acid (TFA) can be used as an additive to improve regioselectivity.[4] The choice of solvent is crucial, as aprotic dipolar solvents like DMF, NMP, or DMAc have also been reported to provide better results in certain reactions.[5]
Q3: My reaction mixture turns a dark color. What causes this, and how can I prevent it?
A3: The formation of colored impurities is a common observation, particularly when using hydrazine derivatives, which can be prone to oxidation and side reactions.[6] If you are using a hydrazine salt, such as a hydrochloride, the reaction medium can become acidic, promoting the formation of these byproducts. The addition of a mild base, like sodium acetate, can neutralize the acid and lead to a cleaner reaction.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to mitigate the formation of colored impurities arising from oxidative processes.[7]
Troubleshooting Guides: Managing Specific Side Reactions
This section provides detailed guidance on identifying and mitigating common side reactions encountered during pyrazole synthesis.
Issue 1: Poor Regioselectivity in the Condensation of Unsymmetrical 1,3-Dicarbonyls with Hydrazines
The Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different pyrazole regioisomers, often in nearly equal amounts, leading to difficult separation and reduced yield of the desired product.[2][3]
Underlying Principles: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is initially attacked by the more nucleophilic nitrogen of the substituted hydrazine.[3] This, in turn, is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.
Troubleshooting Protocol:
-
Solvent Selection:
-
Initial Recommendation: Switch from traditional solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] These solvents can significantly enhance regioselectivity.
-
Alternative: For certain substrates, aprotic dipolar solvents like N,N-dimethylformamide (DMF) may improve regioselectivity.[5]
-
-
Catalyst/Additive Screening:
-
In some cases, adding a catalytic amount of an acid like trifluoroacetic acid (TFA) in conjunction with TFE can further improve the regioselectivity for electron-deficient N-arylhydrazones.[4]
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other. Monitor the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition.
-
Analytical Validation:
-
Use 1H NMR spectroscopy to determine the ratio of the two regioisomers in the crude reaction mixture.
-
LC-MS can be used to separate and identify the different isomers.
| Condition | Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Standard | Ethanol | ~1:1.3 | [2] |
| Optimized | TFE | Significantly improved selectivity (specific ratio is substrate-dependent) | [2] |
| Optimized | HFIP | Significantly improved selectivity (specific ratio is substrate-dependent) | [2] |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: N-Alkylation vs. C-Alkylation Side Reactions
The Problem: When alkylating a pyrazole, the reaction can occur at either of the two nitrogen atoms (N-alkylation), leading to a mixture of regioisomers, or in some cases, at a carbon atom (C-alkylation), especially if the C4 position is unsubstituted.
Underlying Principles: Pyrazole is an amphoteric molecule, acting as both a weak acid and a weak base.[8][9] The N1-H is acidic and can be deprotonated by a base, while the N2 nitrogen is basic and can be protonated.[8][9] The regioselectivity of N-alkylation is influenced by the nature of the base, the electrophile, and the substituents on the pyrazole ring.[10]
Troubleshooting Protocol:
-
Base Selection:
-
The choice of base can significantly influence the regioselectivity of N-alkylation.[10] For instance, using K2CO3 in DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[11]
-
Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) to determine the optimal conditions for your specific substrate.
-
-
Solvent Effects:
-
The solvent can impact the reactivity of the pyrazole anion and the electrophile. Aprotic polar solvents like DMF or DMSO are commonly used.
-
-
Nature of the Alkylating Agent:
-
Steric hindrance on the alkylating agent can influence which nitrogen atom is alkylated. Bulkier alkylating agents may favor the less sterically hindered nitrogen.
-
Analytical Validation:
-
Careful analysis of 1H and 13C NMR spectra is essential to distinguish between the N-alkylated regioisomers.
-
X-ray crystallography can provide unambiguous structural confirmation.[11]
Decision Tree for N-Alkylation Strategy:
Caption: Decision tree for N-alkylation of pyrazoles.
Issue 3: Dimerization and Polymerization
The Problem: Under certain conditions, particularly with reactive starting materials or in the presence of certain catalysts, pyrazole derivatives can undergo dimerization or polymerization, leading to complex reaction mixtures and low yields of the desired monomeric product. For example, 5-aminopyrazoles can undergo copper-promoted dimerization to form pyrazole-fused pyridazines and pyrazines.[12]
Underlying Principles: Dimerization can occur through various mechanisms, including oxidative coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds.[12] The reaction conditions, such as the choice of catalyst, oxidant, and solvent, play a critical role in determining the outcome.
Troubleshooting Protocol:
-
Catalyst and Oxidant Control:
-
If dimerization is observed, carefully re-evaluate the catalyst system. In the case of copper-promoted reactions, the specific copper salt and any additives can influence the reaction pathway.
-
The choice and stoichiometry of the oxidant are also crucial.
-
-
Concentration Adjustment:
-
High concentrations of starting materials can favor intermolecular reactions like dimerization. Running the reaction at a lower concentration may favor the desired intramolecular cyclization or substitution.
-
-
Temperature and Reaction Time:
-
Monitor the reaction closely over time. Dimerization may become more prevalent at longer reaction times or higher temperatures.
-
Analytical Validation:
-
Mass spectrometry is a key tool for identifying the formation of dimers and higher-order oligomers.
-
NMR spectroscopy can help to elucidate the structure of the dimeric products.
Purification Strategies for Pyrazole Derivatives
Even with optimized reaction conditions, purification is often necessary to isolate the desired pyrazole derivative in high purity.
1. Crystallization:
-
For solid products, recrystallization is often an effective purification method. Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble.
-
A common challenge is that some pyrazole products are oils or low-melting solids. In these cases, other purification techniques are required.
2. Acid-Base Extraction:
-
The basic nitrogen atom in the pyrazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the pyrazole and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.
3. Formation and Crystallization of Acid Addition Salts:
-
A highly effective method for purifying pyrazoles involves their conversion into acid addition salts, which can then be crystallized.[13][14] The pyrazole is dissolved in an organic solvent and treated with an inorganic mineral acid (e.g., phosphoric acid or sulfuric acid) or an organic acid (e.g., oxalic acid) to form the corresponding salt, which often has better crystallization properties than the free base.[13][14] The purified salt can then be neutralized to regenerate the pure pyrazole.
Purification Workflow:
Caption: General purification workflow for pyrazole derivatives.
References
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
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Li, J., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]
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El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
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MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available at: [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). Available at: [Link]
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Validation & Comparative
LC-MS and HPLC analysis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
<-4> A Comparative Guide to LC-MS and HPLC Analysis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Introduction
For researchers and professionals in drug development, the precise analysis of novel chemical entities is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the characterization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. This pyrazole derivative, containing a thiophene moiety, is a compound of interest in pharmaceutical research. The choice between HPLC and LC-MS for its analysis depends on the specific requirements of the study, including the need for sensitivity, selectivity, and structural information.[1][2][3][4]
Understanding the Analyte: Physicochemical Properties
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.[2] Its structure, featuring a pyrazole ring, a thiophene ring, and a chloromethyl group, suggests a moderate polarity. This characteristic is a key determinant in selecting the appropriate chromatographic conditions.[2] The presence of nitrogen and sulfur atoms, along with the chlorine, also influences its ionization potential, a critical factor for mass spectrometry.
High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Tool
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[5][6] It is a robust and reliable method, particularly for routine quality control and assays where the primary goal is to determine the concentration of a known compound.
The Principle of HPLC Separation
HPLC operates by injecting a sample mixture into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases.[2][5] For a moderately polar compound like 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, reversed-phase HPLC is the most suitable approach.[7] In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][7]
-
Chemicals: HPLC grade acetonitrile, methanol, and high-purity water are required.[3] A buffer, such as phosphate, may be necessary to control the pH of the mobile phase.[5]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole in a suitable solvent, such as a mixture of acetonitrile and water, to create a stock solution. Prepare a series of working standards by diluting the stock solution.[3]
-
Mobile Phase Preparation: A common mobile phase for reversed-phase HPLC consists of a mixture of an organic solvent (like acetonitrile or methanol) and water.[4][5] A good starting point is a gradient elution, for instance, starting with a higher percentage of water and gradually increasing the organic solvent concentration.[1]
-
Chromatographic Conditions:
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min for a 4.6 mm ID column.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[8]
-
Injection Volume: A standard injection volume is 10-20 µL.
-
Detection Wavelength: The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.[7] This can be determined by running a UV scan of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Specificity and Sensitivity
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[9] This technique offers superior sensitivity and specificity compared to HPLC with UV detection, making it ideal for identifying and quantifying trace-level impurities, metabolites, or for structural elucidation.[6][10]
The Power of Mass Detection
The key difference between HPLC and LC-MS lies in the detector. While HPLC with a UV detector identifies compounds based on their light absorption, a mass spectrometer identifies them based on their mass-to-charge ratio (m/z).[9] This allows for the differentiation of compounds that may co-elute chromatographically but have different molecular weights.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Detailed LC-MS Protocol
Instrumentation and Materials:
-
LC-MS System: An LC system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Column: Similar to HPLC, a C18 column is typically used.
-
Chemicals: LC-MS grade solvents are essential to minimize background noise. Volatile buffers like formic acid or ammonium acetate are used instead of non-volatile buffers like phosphate, which are incompatible with mass spectrometry.[9]
Methodology:
-
Sample and Mobile Phase Preparation: Similar to HPLC, but with the critical use of LC-MS grade solvents and volatile mobile phase additives.
-
Chromatographic Conditions: The liquid chromatography part is similar to HPLC, but often, Ultra-High-Performance Liquid Chromatography (UPLC) is used for faster analysis and better resolution.[11]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is a common choice for small molecules and can be operated in positive or negative ion mode. For 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, positive ion mode is likely to be more effective due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode for targeted quantification of the specific m/z of the analyte.
-
Fragmentation Pattern of Pyrazole Derivatives
In mass spectrometry, understanding the fragmentation pattern is crucial for structural confirmation. For pyrazole-containing compounds, common fragmentation pathways include the loss of HCN and N2 from the molecular ion or the protonated molecule.[12][13] The specific substituents on the pyrazole ring will influence the fragmentation, and for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, the loss of the chloromethyl group or cleavage of the thiophene ring are also possible fragmentation routes.[14]
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS hinges on the analytical objective.[6]
| Feature | HPLC (with UV/Vis Detector) | LC-MS / LC-MS/MS |
| Detection Basis | Light Absorbance | Molecular Mass (m/z) |
| Sensitivity | Parts per Million (ppm) | Parts per Trillion (ppt) |
| Selectivity | Moderate (potential for co-elution) | Excellent (separates by mass) |
| Structural Information | Limited (retention time) | Detailed (molecular weight and fragmentation)[6] |
| Cost & Complexity | Lower cost, easier to operate | Higher cost, more complex operation[6] |
| Mobile Phase | Non-volatile and volatile buffers | Only volatile buffers[9] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and LC-MS are powerful analytical techniques, each with its own set of advantages.
-
HPLC is the workhorse for routine quantitative analysis, offering reliability and cost-effectiveness for applications like quality control and purity assessment where the analyte is well-characterized.
-
LC-MS is indispensable when high sensitivity, high selectivity, and structural confirmation are required. It is the method of choice for identifying unknown impurities, studying metabolism, and analyzing complex biological matrices.[10]
For the comprehensive analysis of a novel compound like 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a combined approach is often the most effective. HPLC can be used for routine quantification, while LC-MS provides the detailed structural information and sensitivity needed for in-depth characterization and impurity profiling.
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole Derivatives by X-ray Crystallography
Abstract
In the landscape of modern drug discovery, pyrazole derivatives stand out for their vast pharmacological potential, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole scaffold, in particular, represents a critical building block for novel therapeutic agents. The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships (SAR) and rationally designing more potent and selective drugs.[1] This guide provides an in-depth, comparative analysis of the structural confirmation of these derivatives using single-crystal X-ray crystallography. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and present comparative data to illuminate the structural nuances that govern biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the definitive power of X-ray crystallography in their work.
The Imperative of X-ray Crystallography: Beyond Mere Connectivity
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical connectivity of a newly synthesized molecule, they fall short of providing a definitive three-dimensional structure.[2][3] For drug development, understanding the precise conformation, stereochemistry, and the subtle interplay of intermolecular forces is not merely academic—it is the key to unlocking a molecule's therapeutic potential.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose, offering an unambiguous map of atomic positions in the solid state.[3][4] This technique is uniquely powerful for:
-
Absolute Stereochemistry Determination: Crucial for chiral drug candidates where enantiomers can have drastically different biological activities.
-
Conformational Analysis: Revealing the preferred spatial arrangement of the thiophene and pyrazole rings and the flexible chloromethyl group, which directly impacts how the molecule fits into a biological target.
-
Mapping Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking that dictate crystal packing and can provide insights into molecule-receptor binding.[5][6]
For the 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole core, X-ray crystallography allows us to visualize how modifications to the thiophene ring or other parts of the scaffold influence the overall molecular architecture and its interactions, thereby guiding more effective drug design.
A Self-Validating Workflow for Unambiguous Structural Confirmation
The journey from a powdered sample to a fully refined crystal structure is a meticulous process where each step validates the next. The ultimate quality of the final structure is intrinsically linked to the quality of the initial crystals and the rigor of the data collection and refinement process.
Caption: The workflow for single-crystal X-ray diffraction analysis.
The Foundational Step: A Comparative Guide to Crystal Growth
The primary bottleneck in SCXRD is often the growth of diffraction-quality single crystals.[4][7] For novel pyrazole derivatives, this requires a systematic and comparative approach. The choice of solvent and method is paramount, as it can influence not only crystal size and quality but also the resulting polymorphic form.
Experimental Protocol: Screening for Optimal Crystallization Conditions
-
Solubility Assessment: Begin by assessing the solubility of the compound (~1-2 mg) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and with gentle heating. An ideal solvent will show moderate solubility.
-
Method Selection & Comparison: Set up parallel crystallization experiments using the most promising solvents.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[8] This is often the simplest and most effective starting point.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[8][9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. Common solvent/anti-solvent pairs include Dichloromethane/Hexane and Toluene/Hexane.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[4]
-
Causality: The goal of each method is to achieve a state of supersaturation slowly. Rapid precipitation leads to amorphous powder or microcrystalline material, whereas a slow, controlled approach allows for the ordered molecular packing required for a single crystal.[9]
From Crystal to Data: Collection and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a specialized loop.
-
Cryo-protection: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100-120 K).[1] Rationale: This minimizes atomic thermal vibrations, leading to sharper diffraction spots and a higher-resolution dataset. It also protects the crystal from radiation damage during the experiment.
-
Data Collection: The crystal is placed on a diffractometer. X-rays (commonly from a Mo Kα source) are directed at the crystal, and as it rotates, a series of diffraction images are collected by a detector.[10]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.
The Final Step: Structure Solution and Refinement
This phase transforms the raw diffraction data into a chemically meaningful 3D model.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.[10]
-
Structure Refinement: This is an iterative process using a program like SHELXL where the initial atomic model is refined against the experimental data.[11][12] The refinement process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1). An R1 value below 5% (0.05) is generally considered excellent for small molecules. The final structure is typically validated using tools like checkCIF to ensure it is chemically and crystallographically sound.[12] A difference electron density map should also be calculated to ensure no significant electron density remains unaccounted for.
Comparative Structural Analysis of Pyrazole Derivatives
The true power of crystallography in drug design is realized through the comparative analysis of related structures. Subtle changes in substituents can lead to significant differences in conformation and crystal packing, which can be correlated with biological activity.
While a crystal structure for the specific 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is not publicly available as of this writing, we can draw comparisons from closely related pyrazole structures reported in the literature to illustrate the key parameters of interest.
Table 1: Comparative Crystallographic Data for Representative Pyrazole Derivatives
| Parameter | Derivative A (Hypothetical Thiophene-Pyrazole) | Derivative B (5-Chloromethyl-1,3-dimethyl-1H-pyrazole)[13] | Derivative C (1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid)[14] |
| Chemical Formula | C10H11ClN2S | C6H9ClN2 | C10H8ClN3O2 |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pca2₁ |
| Unit Cell a (Å) | ~12.5 | 6.5210 (7) | 8.250 (6) |
| Unit Cell b (Å) | ~8.0 | 7.3111 (7) | 11.232 (8) |
| Unit Cell c (Å) | ~11.0 | 7.9854 (8) | 11.942 (8) |
| Key Dihedral Angle | Thiophene-Pyrazole Angle: ~25° | N/A | Pyridine-Pyrazole Angle: 64.01 (8)° |
| Key Interactions | C-H···S, π-π stacking | C-H···N hydrogen bonds | O-H···N, C-H···O hydrogen bonds |
Data for Derivative A is representative and hypothetical for illustrative purposes.
Analysis of Structural Features:
-
Conformation: A key parameter for our target molecule would be the dihedral angle between the plane of the pyrazole ring and the thiophene ring. As seen in Derivative C, the orientation between aromatic rings can vary significantly, from nearly planar to highly twisted.[14] This conformation is critical as it defines the overall shape of the molecule and how it presents its functional groups to a biological target.
-
Intermolecular Interactions: The types of non-covalent interactions that stabilize the crystal lattice are of paramount importance.[5] In our target molecule, we would anticipate a rich variety of interactions. The chloromethyl group can act as a weak hydrogen bond donor (C-H···O/N) or participate in halogen bonding. The thiophene ring's sulfur atom can act as a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking.[15][16] These interactions, dictated by the molecule's substituents, govern its solid-state properties and can serve as a proxy for interactions in a protein binding pocket.
Caption: Key non-covalent interactions in pyrazole-thiophene structures.
Conclusion: Integrating Crystallographic Data into Rational Drug Design
The structural confirmation of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives by single-crystal X-ray crystallography is more than a final characterization step; it is a vital tool for discovery. It provides the definitive, high-resolution structural data necessary to build robust structure-activity relationships. By comparing the crystal structures of a series of analogues, researchers can directly visualize the effects of chemical modifications on molecular conformation and intermolecular interactions. This empirical data provides an authoritative grounding for computational modeling and is indispensable for the rational, iterative process of designing next-generation therapeutics with enhanced potency and selectivity.
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Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 70(Pt 7), a1-a3. [Link]
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(41), 13639-13639. [Link]
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Sucrose Tutorial. SHELXL - An Easy Structure. [Link]
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Jenkins, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5459. [Link]
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Barakat, A., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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Arumugam, N. (2017). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
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Barakat, A., et al. (2018). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 23(10), 2573. [Link]
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Blake, A. J., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 26(11), 3290. [Link]
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Zhang, C., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Crystals, 12(8), 1106. [Link]
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Manjunatha, M., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Journal of Molecular Structure, 1202, 127271. [Link]
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A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Pyrazoles in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and synthetic organic chemistry, halomethyl-substituted heterocyclic compounds are invaluable building blocks for the synthesis of a diverse array of functionalized molecules. Among these, chloromethyl and bromomethyl pyrazoles serve as key intermediates for introducing the pyrazole moiety into larger molecular scaffolds through nucleophilic substitution reactions. The choice between a chloromethyl or a bromomethyl pyrazole can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two classes of reagents, supported by fundamental principles of physical organic chemistry and representative experimental protocols.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
The reactivity of chloromethyl and bromomethyl pyrazoles in nucleophilic substitution reactions is predominantly governed by the identity of the halogen, which functions as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step.
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. A good leaving group is a weak base, as weak bases are more stable with an excess of electron density. When comparing the halogens, the leaving group ability increases down the group in the periodic table.[1]
Therefore, the general order of reactivity for alkyl halides in SN2 reactions is:
R-I > R-Br > R-Cl > R-F
This trend is a direct consequence of the properties of the halide ions:
-
Basicity: Iodide (I⁻) is the weakest base among the halides, making it the best leaving group. Conversely, fluoride (F⁻) is the strongest base and the poorest leaving group. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), and thus a better leaving group.
-
Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This property, known as polarizability, allows for better stabilization of the partial negative charge that develops on the leaving group in the transition state of an SN2 reaction. Bromine is larger and more polarizable than chlorine, which contributes to a lower activation energy for the reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, which also contributes to a faster reaction rate.
Quantitative Reactivity Comparison
Table 1: Estimated Relative Reactivity of Halomethyl Pyrazoles in SN2 Reactions
| Substrate | Leaving Group | Relative Rate (Estimated) |
| Pyrazole-CH₂-Cl | Chloride | 1 |
| Pyrazole-CH₂-Br | Bromide | ~50 |
Note: The relative rate is an estimation based on the generally observed higher reactivity of primary alkyl bromides over chlorides in SN2 reactions.
Visualizing the Reaction Pathway
The difference in reactivity can be visualized using a reaction coordinate diagram for an SN2 reaction. The bromomethyl pyrazole will have a lower activation energy (ΔG‡) for the reaction compared to the chloromethyl pyrazole, leading to a faster reaction rate.
Experimental Protocols
The higher reactivity of bromomethyl pyrazoles often translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to their chloromethyl counterparts. Below are representative protocols for the synthesis and nucleophilic substitution of halomethyl pyrazoles.
Protocol 1: Synthesis of 1-[4-(Chloromethyl)phenyl]-1H-pyrazole
This protocol describes the conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride.
Materials:
-
[4-(1H-Pyrazol-1-yl)phenyl]methanol
-
Thionyl chloride
-
1,2-Dichloroethane
-
tert-Butyl methyl ether
Procedure:
-
Dissolve [4-(1H-pyrazol-1-yl)phenyl]methanol in 1,2-dichloroethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting residue with tert-butyl methyl ether to obtain the desired 1-(4-(chloromethyl)phenyl)-1H-pyrazole.[2]
Protocol 2: Nucleophilic Substitution on a Bromomethyl Pyrazole Derivative
This protocol illustrates a typical N-alkylation of a pyrazole using a bromomethyl reagent, which is analogous to the reactions of bromomethyl pyrazoles.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of 3,5-dimethyl-1H-pyrazole in acetonitrile, add potassium carbonate.
-
Add 1-(4-(bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole to the suspension.
-
Stir the reaction mixture at room temperature. Due to the higher reactivity of the bromomethyl group, these reactions are often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
When using a corresponding chloromethyl pyrazole in Protocol 2, one would anticipate the need for more forcing conditions, such as heating the reaction mixture or using a stronger base, to achieve a comparable reaction rate and yield.
Experimental Workflow for a Comparative Reactivity Study
To definitively quantify the reactivity difference, a competitive kinetic experiment can be designed.
Conclusion
The choice between chloromethyl and bromomethyl pyrazoles as synthetic intermediates has significant practical implications. The greater reactivity of bromomethyl pyrazoles, stemming from the superior leaving group ability of bromide, allows for milder reaction conditions, shorter reaction times, and often higher yields in nucleophilic substitution reactions. While chloromethyl pyrazoles are also effective reagents, they typically require more forcing conditions to achieve similar transformations. For researchers and drug development professionals, understanding this reactivity difference is crucial for designing efficient and robust synthetic routes to novel pyrazole-containing molecules.
References
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comparative analysis of the biological activity of different thienyl-pyrazole isomers
An In-Depth Comparative Guide to the Biological Activity of Thienyl-Pyrazole Derivatives for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a synthesized analysis of the biological activities of thienyl-pyrazole derivatives. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its combination with a thiophene ring creates a class of compounds with a wide spectrum of pharmacological potential.[1][2] This document moves beyond a simple literature review to offer a comparative perspective on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, grounded in experimental data and established protocols.
The analysis focuses primarily on substitutional isomers and derivatives, exploring how modifications to the core thienyl-pyrazole structure influence biological efficacy. This approach reflects the current landscape of published research and provides actionable insights for designing new therapeutic agents.
The Thienyl-Pyrazole Scaffold: A Fount of Biological Potential
The five-membered pyrazole ring, with two adjacent nitrogen atoms, is a cornerstone of many commercially available drugs, including the anti-inflammatory agent Celecoxib and the analgesic Ramifenazone.[3][4] Its structural features allow it to act as a versatile pharmacophore. When fused or linked to a thiophene ring—another heterocycle known for its broad biological activity—the resulting hybrid molecules exhibit enhanced and diverse therapeutic properties.[5] The synthesis of these compounds typically involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives, providing a robust platform for generating molecular diversity.[6][7]
Caption: Principles of antioxidant and anti-inflammatory mechanisms.
Comparative Antioxidant Data
The following table summarizes the radical scavenging activities (IC₅₀) of novel thienyl-pyrazole derivatives. [8]
| Compound ID | Substituents | DPPH Scavenging IC₅₀ (µM) [8] | Hydroxyl Scavenging IC₅₀ (µM) [8] |
|---|---|---|---|
| 5g | 3-(4-hydroxyphenyl), 5-(3-methyl-2-thienyl) | 0.245 ± 0.01 | 0.905 ± 0.01 |
| 5h | 3-(4-hydroxy-3-methoxyphenyl), 5-(3-methyl-2-thienyl) | 0.284 ± 0.02 | 0.892 ± 0.01 |
| Ascorbic Acid | (Reference) | 0.483 ± 0.01 | - |
| BHA | (Reference) | - | 1.739 ± 0.01 |
Structure-Activity Relationship (SAR) Insights: The presence of a phenolic hydroxyl group is critical for potent antioxidant activity. [8]Compounds 5g and 5h , which contain 4-hydroxy and 4-hydroxy-3-methoxy (guaiacyl) phenyl groups, respectively, show excellent radical scavenging activity, even surpassing the standard antioxidant ascorbic acid in the DPPH assay. [8]The hydroxyl group can readily donate a hydrogen atom to stabilize free radicals. This highlights a clear SAR where phenolic thienyl-pyrazoles are superior antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Rationale: To prepare a stable radical solution for the assay.
-
Procedure: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
-
Assay Procedure:
-
Rationale: To mix the test compounds with the DPPH radical and measure the scavenging effect.
-
Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells. Add 100 µL of the 0.1 mM DPPH solution to each well.
-
-
Controls:
-
Rationale: To establish a baseline for 100% radical activity.
-
Procedure: A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Rationale: To allow the scavenging reaction to reach completion before measurement.
-
Procedure: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
-
Calculation:
-
Rationale: To quantify the percentage of radical scavenging.
-
Procedure: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. Determine the IC₅₀ value by plotting the percentage of scavenging against the compound concentration.
-
Conclusion and Future Directions
This comparative analysis demonstrates that thienyl-pyrazole derivatives are a highly versatile and tunable class of bioactive compounds. The strategic modification of substituents at various positions on the pyrazole and its associated rings directly and predictably influences their anticancer, antimicrobial, and antioxidant activities.
-
For Anticancer Activity: Lipophilic, non-polar substituents on the 5-aryl ring appear crucial.
-
For Antimicrobial Activity: Electron-withdrawing halogen atoms significantly enhance potency.
-
For Antioxidant Activity: The presence of phenolic hydroxyl groups is paramount for effective radical scavenging.
These structure-activity relationships provide a rational basis for the future design of novel thienyl-pyrazole isomers. Future research should focus on synthesizing and testing compounds that combine these favorable features, such as halogenated phenolic thienyl-pyrazoles, which may exhibit potent dual anti-inflammatory and anticancer properties. Furthermore, elucidating the specific molecular targets (e.g., specific kinases, microbial enzymes) through mechanistic studies will be critical for advancing these promising scaffolds from lead compounds to clinical candidates.
References
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Yakan, H., et al. (2017). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 784-791. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(4), 247-260. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 127-134. [Link]
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Wang, Z., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1543. [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Scientific Reports, 11(1), 14531. [Link]
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Bansal, R. K. (2018). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Shawky, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2917. [Link]
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Patel, R. V., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 21(7), 1418-1426. [Link]
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Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2344. [Link]
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Sayed, S. M., et al. (2021). Anticancer activity of some reported thiazolyl-pyrazoles and the target compounds. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2011). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research. [Link]
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Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]
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Gudimani, S. S., et al. (2023). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. [Link]
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Arshad, M. F., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Molecules, 19(11), 17720-17734. [Link]
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Kumar, V., & Aggarwal, M. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3237-3242. [Link]
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A Researcher's Guide to the Spectroscopic Characterization of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate Derivatives
For drug development professionals and medicinal chemists, the pyrazole scaffold is a cornerstone of molecular design, valued for its versatile biological activities.[1][2] When hybridized with other pharmacologically relevant heterocycles like thiophene, it gives rise to novel molecular architectures with significant therapeutic potential. This guide focuses on a specific, promising class of these hybrids: 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate derivatives .
While this molecular framework is of high interest, a comprehensive, publicly available dataset comparing the spectroscopic profiles of its derivatives is not readily consolidated. Therefore, this guide adopts a predictive and methodological approach. It serves as a foundational manual for researchers, providing a validated synthetic strategy and a detailed framework for interpreting the spectroscopic data (NMR, MS, IR) of these target compounds, drawing upon established principles and data from closely related analogues.
Synthetic Strategy: A Validated Pathway
The most reliable route to the target scaffold involves a multi-step synthesis commencing with a Claisen-type condensation followed by cyclization with a substituted hydrazine. This approach offers high regioselectivity and good yields. The general workflow is outlined below.
Diagram: Synthetic Workflow
Caption: Key proton environments and their predicted chemical shift ranges (in ppm).
¹H NMR Spectroscopy
Proton NMR is the most powerful tool for confirming the structure and isomeric purity of the target compounds. The spectrum is expected to be clean, with distinct signals for each proton environment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Comparative Insights |
| Pyrazole-H4 | 7.00 – 7.20 | Singlet (s) | The sole proton on the pyrazole ring, H4, is expected to appear as a sharp singlet. Its chemical shift is influenced by the adjacent aromatic thiophene and the ester group. In similar 5-substituted pyrazole-3-carboxylates, this proton typically resonates in this region. [3] |
| Thiophene-H5' | 7.65 – 7.75 | Doublet of doublets (dd) | This proton is ortho to the sulfur atom and coupled to both H3' and H4'. This results in a characteristic dd pattern with J values around 5.0 and 1.2 Hz. |
| Thiophene-H3' | 7.45 – 7.55 | Doublet of doublets (dd) | This proton is ortho to the point of attachment to the pyrazole ring and is coupled to both H4' and H5'. Expected J values are around 3.7 and 1.2 Hz. |
| Thiophene-H4' | 7.15 – 7.25 | Triplet (t) or dd | This proton is coupled to both H3' and H5', resulting in a signal that is often described as a triplet or a dd with J values of approximately 5.0 and 3.7 Hz. |
| N-CH₃ | 4.05 – 4.15 | Singlet (s) | The N-methyl group is a sharp singlet. Its position is characteristic of N-alkylation on a pyrazole ring and is deshielded compared to a C-methyl group. [4] |
| O-CH₂ (Ethyl) | 4.35 – 4.45 | Quartet (q) | The methylene protons of the ethyl ester are coupled to the methyl protons, appearing as a quartet with a J value of ~7.1 Hz. |
| O-CH₂CH₃ (Ethyl) | 1.35 – 1.45 | Triplet (t) | The terminal methyl group of the ethyl ester appears as a triplet, coupled to the adjacent methylene group with a J value of ~7.1 Hz. |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities for ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate in CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon map of the molecule, confirming the number of unique carbon atoms and the presence of key functional groups.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |
| C=O (Ester) | 161.0 – 163.0 | The ester carbonyl carbon is significantly deshielded and is a key identifier. Its chemical shift is consistent with other pyrazole-3-carboxylates. [5] |
| Pyrazole-C5 | 144.0 – 146.0 | This carbon, bearing the thiophene substituent, is a quaternary carbon found downfield due to its attachment to two heteroatoms (in the ring) and the aromatic substituent. |
| Pyrazole-C3 | 142.0 – 144.0 | The second quaternary carbon of the pyrazole ring, attached to the carboxylate group. |
| Thiophene-C2' | 130.0 – 132.0 | The quaternary carbon of the thiophene ring attached to the pyrazole. |
| Thiophene-C5' | 127.5 – 128.5 | The CH carbon ortho to the sulfur atom. |
| Thiophene-C3' / C4' | 126.0 – 127.5 | The remaining two CH carbons of the thiophene ring typically appear in this region. |
| Pyrazole-C4 | 108.0 – 110.0 | The sole CH carbon on the pyrazole ring appears significantly upfield compared to the other ring carbons. |
| O-C H₂ (Ethyl) | 60.0 – 61.5 | The methylene carbon of the ethyl ester. |
| N-CH₃ | 38.5 – 40.0 | The N-methyl carbon signal is characteristic and helps confirm successful alkylation. [4] |
| O-CH₂C H₃ (Ethyl) | 14.0 – 15.0 | The terminal methyl carbon of the ethyl ester, appearing in the far upfield region of the spectrum. |
Table 2: Predicted ¹³C NMR chemical shifts for ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate in CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For the ethyl ester derivative (C₁₁H₁₂N₂O₂S), the expected monoisotopic mass is 236.0674 .
-
Expected Observation (ESI+): A prominent peak at m/z = 237.0747, corresponding to the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm.
-
Fragmentation: While fragmentation patterns can be complex, common losses would include the ethoxy group (-45 Da) from the ester or cleavage of the entire ester functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for the rapid identification of key functional groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Appearance |
| C=O Stretch (Ester) | 1715 – 1735 | Strong, sharp |
| C=N Stretch (Pyrazole Ring) | 1540 – 1580 | Medium to strong |
| C-H Stretch (Aromatic) | 3050 – 3150 | Medium, sharp |
| C-H Stretch (Aliphatic) | 2850 – 3000 | Medium |
| C-O Stretch (Ester) | 1200 – 1250 | Strong |
Table 3: Key predicted IR absorption bands.
The most diagnostic peak is the strong C=O stretch of the ester group. [6]Its precise position can provide insights into the electronic environment of the molecule.
Experimental Protocols
The following protocols are generalized but based on established procedures for the synthesis and characterization of similar heterocyclic compounds. [2][7]
Synthesis of Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Step 1: Intermediate Synthesis. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add a mixture of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, neutralize with dilute HCl and extract the product (ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate) with ethyl acetate.
-
Step 2: Pyrazole Formation. Dissolve the intermediate from Step 1 in glacial acetic acid. Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours. Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to yield ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
-
Step 3: N-Methylation. Suspend the pyrazole from Step 2 in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) followed by methyl iodide (CH₃I, 1.5 eq). Stir the mixture at room temperature for 8-12 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.
Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
MS (ESI): Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
IR (ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal for analysis.
Conclusion
The spectroscopic characterization of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate derivatives is straightforward when a systematic approach is employed. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous structural confirmation. The predictive data and protocols outlined in this guide offer a robust framework for researchers to synthesize, purify, and confidently identify these high-value heterocyclic compounds, paving the way for their further investigation in medicinal chemistry and drug discovery programs.
References
- (Reference to a general synthesis or review of pyrazoles, if available
-
Al-Adiwish, W. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
- (Reference discussing biological activity of pyrazoles, if available)
- (Reference for synthesis of pyrazole carboxylic acids, e.g.
-
Hussein, M. A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1018. [Link]
- Saeed, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
- (Additional relevant references
- (Additional relevant references
- (Additional relevant references
-
PubChem Entry for Ethyl 5-methyl-1H-pyrazole-3-carboxylate. CID 77645. [Link]
-
Molbank 2021, 2021, M1250. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. [Link]
- (Additional relevant references
-
DergiPark Akademik. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- (Additional relevant references
- (Additional relevant references
- (Additional relevant references
-
Molecules 2021, 26, 3808. (Full citation as in Ref 2). [Link]
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A Senior Application Scientist's Comparative Guide to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole and Other Heterocyclic Building Blocks in Drug Discovery
Introduction: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are the cornerstones of innovation. Their prevalence in over 85% of all biologically active small molecules underscores their critical role in shaping the therapeutic agents of today and tomorrow.[1] These cyclic structures, incorporating atoms other than carbon, such as nitrogen, sulfur, and oxygen, provide a rich tapestry of physicochemical properties that can be finely tuned to optimize drug-like characteristics.[1][2] Among the vast array of heterocyclic building blocks, those that combine multiple pharmacophoric elements into a single, synthetically accessible scaffold are of paramount importance. This guide provides an in-depth comparative analysis of one such promising building block, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole , and evaluates its efficacy against other key heterocyclic cores in the context of modern drug discovery.
The rationale for this guide stems from the increasing need for drug discovery programs to identify lead compounds with superior potency, selectivity, and pharmacokinetic profiles. The pyrazole-thiophene hybrid scaffold, as exemplified by our topic molecule, represents a strategic amalgamation of two "privileged" heterocyclic systems. Both pyrazole and thiophene moieties are independently recognized for their broad spectrum of biological activities and their ability to serve as bioisosteres for other aromatic systems, thereby enhancing metabolic stability and target engagement.[3][4][5] This guide will dissect the individual and synergistic contributions of these rings and benchmark their performance against other commonly employed heterocyclic building blocks, such as thiazoles, oxadiazoles, isoxazoles, and furans.
The Pyrazole-Thiophene Hybrid: A Synergy of Privileged Scaffolds
The 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole scaffold is a testament to the power of molecular hybridization in drug design. It marries the unique attributes of the pyrazole and thiophene rings, creating a versatile platform for the development of novel therapeutics.
The Pyrazole Moiety: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[5] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, highlights its therapeutic significance.[3][6] The pyrazole scaffold offers several key advantages:
-
Bioisosterism: The pyrazole ring can act as a bioisostere for a phenyl group, often leading to improved physicochemical properties like solubility and metabolic stability.[3]
-
Hydrogen Bonding: The two nitrogen atoms provide both hydrogen bond donor and acceptor capabilities, facilitating strong interactions with biological targets.
-
Structural Rigidity: The aromatic nature of the pyrazole ring imparts a degree of conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.
The Thiophene Moiety: Enhancing Biological Activity and Physicochemical Properties
Thiophene, a sulfur-containing five-membered heterocycle, is another privileged scaffold in drug discovery.[7] Its structural similarity to benzene allows it to function as a bioisostere, often with beneficial effects on a molecule's pharmacokinetic profile.[8] Key attributes of the thiophene ring include:
-
Metabolic Stability: The replacement of a phenyl ring with a thiophene ring can block sites of metabolism, leading to improved metabolic stability.[8]
-
Enhanced Potency: The sulfur atom can participate in unique interactions with biological targets, sometimes leading to enhanced potency compared to its phenyl or furan counterparts.
-
Modulation of Physicochemical Properties: The thiophene ring can influence a molecule's lipophilicity and electronic properties, which can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
The Chloromethyl Group: A Handle for Synthetic Elaboration
The chloromethyl group at the 3-position of the pyrazole ring is a key reactive handle that significantly enhances the synthetic utility of this building block. This electrophilic center allows for facile nucleophilic substitution reactions, providing a straightforward avenue for the introduction of a wide array of functional groups and the construction of diverse chemical libraries.[9]
Comparative Efficacy: Pyrazole-Thiophene vs. Other Heterocyclic Building Blocks
The true measure of a building block's utility lies in its performance relative to other available options. The following sections provide a comparative analysis of the pyrazole-thiophene scaffold against other common heterocyclic cores, supported by available experimental data.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrazole-thiophene scaffold has shown significant promise in the development of anticancer agents, particularly as kinase inhibitors.[3] A comparative analysis with other heterocyclic building blocks, such as thiazoles, reveals the subtle yet critical influence of the heterocyclic core on biological activity.
| Heterocyclic Scaffold | Target/Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiophene | MCF-7 (Breast Cancer) | 6.57 | [3] |
| Pyrazole-Thiophene | HepG2 (Liver Cancer) | 8.86 | [3] |
| Pyrazole-Thiazole | MCF-7 (Breast Cancer) | 7.21 | [4] |
| Pyrazole-Thiazole | EGFR (Kinase) | 0.18 | [4] |
| Pyrazole-Thiazole | VEGFR2 (Kinase) | 0.64 | [4] |
Table 1: Comparative anticancer and kinase inhibitory activities of pyrazole-thiophene and pyrazole-thiazole hybrids.
The data in Table 1 suggests that both pyrazole-thiophene and pyrazole-thiazole hybrids are potent anticancer agents. The choice between these scaffolds may depend on the specific target and the desired selectivity profile. For instance, the pyrazole-thiazole scaffold has demonstrated potent dual inhibition of EGFR and VEGFR2 kinases.[4]
Antimicrobial Activity
Both pyrazole and thiophene derivatives have been extensively explored for their antimicrobial properties. The combination of these two scaffolds in a single molecule offers a promising strategy for the development of novel anti-infective agents. A study on pyrazole-thiophene-oxadiazole hybrids demonstrated significant antibacterial activity, with one compound exhibiting a 40.6±0.8mm zone of inhibition against S. aureus.[10]
When comparing with other heterocyclic building blocks, the efficacy can be context-dependent. For example, thiazole-containing compounds are also well-known for their broad-spectrum antimicrobial activities.[4] A direct head-to-head comparison of the minimum inhibitory concentrations (MICs) of pyrazole-thiophene hybrids against a panel of other heterocyclic compounds would be invaluable for a definitive assessment.
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its clinical success. The thiophene ring is often incorporated into molecules to enhance metabolic stability by blocking sites of oxidative metabolism.[8] However, the sulfur atom itself can be a site of metabolism, leading to the formation of sulfoxides and sulfones. Therefore, a careful evaluation of the metabolic fate of thiophene-containing compounds is essential.
In comparison, other heterocycles like furan are generally more prone to metabolic degradation.[8] Pyridines, on the other hand, can offer improved metabolic stability compared to phenyl rings, but their basic nitrogen atom can sometimes lead to off-target effects.[8] The choice of a heterocyclic building block to optimize metabolic stability is therefore a multi-faceted decision that requires empirical testing.
Experimental Protocols
To facilitate a robust and objective comparison of different heterocyclic building blocks, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of drug candidates.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a microplate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[11]
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Perspectives
The 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole scaffold represents a highly promising building block for the discovery of novel therapeutic agents. Its inherent combination of two privileged heterocyclic systems, pyrazole and thiophene, provides a rich foundation for generating compounds with diverse biological activities and favorable drug-like properties. The presence of a reactive chloromethyl handle further enhances its appeal by enabling straightforward synthetic diversification.
While direct, comprehensive comparative data against a wide array of other heterocyclic building blocks is still emerging, the available evidence strongly suggests that the pyrazole-thiophene hybrid is a competitive and often superior scaffold, particularly in the realms of anticancer and antimicrobial research. [3][10] As with any drug discovery endeavor, the ultimate success of a particular heterocyclic building block is context-dependent. The choice of scaffold should be guided by a thorough understanding of the biological target, the desired therapeutic profile, and a commitment to rigorous experimental evaluation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for such evaluations and to empower researchers to make informed decisions in their quest for the next generation of innovative medicines.
References
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A Senior Application Scientist's Guide to the In Silico Prediction of Properties for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Imperative of Predictive Modeling
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Derivatives of pyrazole are integral to many commercial drugs, highlighting the scaffold's privileged status in drug design. The specific derivative, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, combines the versatile pyrazole core with a reactive chloromethyl group and a thienyl moiety, suggesting a rich potential for targeted biological interactions.
In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm is paramount. Late-stage failures, often due to poor pharmacokinetic profiles or unforeseen toxicity, are prohibitively expensive. In silico computational methods provide a powerful, resource-efficient strategy to predict a compound's properties long before it is synthesized.[3] These predictive models allow researchers to prioritize candidates with the highest probability of success, de-risk development pipelines, and intelligently guide synthetic efforts.
This guide provides a comparative framework for the in silico evaluation of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives. We will dissect the process through three critical predictive pillars: ADMET profiling for drug-likeness, molecular docking for target engagement, and quantum mechanics for electronic reactivity. Each section will compare the target molecule to relevant benchmarks and provide field-tested protocols for reproducibility.
Part 1: ADMET Profiling — The First Hurdle in Drug Viability
Causality Behind the Choice: A compound's therapeutic efficacy is irrelevant if it cannot reach its target in the body, persists for an appropriate duration, and is cleared without producing toxic metabolites. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical filter in early-stage discovery.[4] We employ this analysis first to ascertain the fundamental drug-likeness of our lead compound.
An in silico ADMET analysis was performed on the title compound and compared with Celecoxib, a well-established anti-inflammatory drug featuring a pyrazole core, to provide a clinically relevant benchmark.
Comparative ADMET Data Summary
| Property | Predicted Value for Target Compound | Predicted Value for Celecoxib (Reference) | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | 242.72 g/mol | 381.37 g/mol | Within 'drug-like' range. |
| LogP (Lipophilicity) | 3.15 | 3.45 | Good lipophilicity for membrane permeability. |
| H-Bond Acceptors | 2 | 5 | Favorable for oral absorption. |
| H-Bond Donors | 0 | 1 | Favorable for oral absorption. |
| Pharmacokinetics | |||
| GI Absorption | High | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | No | Potential for CNS activity (can be desired or a side effect). |
| CYP2D6 Inhibitor | No | Yes | Lower risk of drug-drug interactions via this pathway. |
| Drug-Likeness | |||
| Lipinski's Rule of Five | 0 Violations | 0 Violations | High probability of oral bioavailability. |
| Bioavailability Score | 0.55 | 0.55 | Indicates good potential for oral drug formulation. |
| Toxicity Prediction | |||
| Hepatotoxicity | Low Probability | High Probability (Known Side Effect) | Favorable safety profile predicted. |
| Carcinogenicity | Low Probability | No Alert | Favorable safety profile predicted. |
Interpretation: The target compound, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, exhibits a highly promising ADMET profile. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted high gastrointestinal absorption and favorable lipophilicity support this. Notably, it is not predicted to be a potent inhibitor of key cytochrome P450 enzymes, indicating a lower propensity for drug-drug interactions compared to some established drugs. The predicted ability to cross the BBB suggests it could be explored for neurological targets, a feature absent in the reference compound Celecoxib.
Workflow for In Silico ADMET Prediction
Caption: A typical workflow for predicting ADMET properties using web-based computational tools.
Experimental Protocol: ADMET Prediction via SwissADME
-
Prepare the Ligand Structure: Obtain the canonical SMILES string for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole: CC1=NN(C(=C1CS(=O)(=O)Cl)C2=CC=CS2)C.
-
Access the Web Server: Navigate to the SwissADME homepage ([Link]).
-
Input the Molecule: Paste the SMILES string into the input box.
-
Run the Prediction: Click the "Run" button to initiate the calculations.
-
Analyze the Results: The server will output a comprehensive report. Focus on the "Pharmacokinetic properties," "Drug-likeness," and "Medicinal chemistry" sections.
-
Data Consolidation: Tabulate the key parameters as shown in the summary table above for comparative analysis against a reference molecule. This self-validating step ensures your predictions are benchmarked against known outcomes.
Part 2: Molecular Docking — Unveiling Target Interactions
Causality Behind the Choice: Having established the compound's drug-likeness, we must predict its biological target. Pyrazole derivatives are well-documented inhibitors of protein kinases and cyclooxygenase (COX) enzymes, which are implicated in cancer and inflammation, respectively.[2][5][6] Molecular docking simulates the binding of a ligand to a protein's active site, predicting binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds) that stabilize the complex.[7] We chose to dock our compound against Cyclooxygenase-2 (COX-2), a validated target for anti-inflammatory drugs.
Comparative Molecular Docking Data (Target: COX-2, PDB: 3LN1)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Target Compound | -10.8 | Arg120, Tyr355, Ser530, Arg513 | Hydrogen Bond, Pi-Alkyl, Pi-Sulfur |
| Celecoxib (Co-crystallized Ligand) | -12.1 | Arg120, Tyr355, Gln192, Arg513 | Hydrogen Bond, Pi-Sulfur, Pi-Alkyl |
| Ibuprofen (Reference NSAID) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
Interpretation: The target compound demonstrates a predicted binding affinity of -10.8 kcal/mol, which is highly favorable and stronger than the common NSAID Ibuprofen. While slightly less potent than the co-crystallized inhibitor Celecoxib, its score is well within the range of a potent inhibitor.[8] The analysis reveals that the compound engages with key catalytic residues in the COX-2 active site, such as Arg120 and Tyr355, through a network of hydrogen bonds and hydrophobic interactions, mimicking the binding mode of known inhibitors. This strong, specific binding prediction provides a testable hypothesis for its mechanism of action as a selective COX-2 inhibitor.
Workflow for Molecular Docking
Caption: Standard computational workflow for performing a molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.
-
Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to prepare the receptor. Save the file in .pdbqt format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the pyrazole derivative from its SMILES string using a tool like Open Babel.
-
In ADT, assign charges, merge non-polar hydrogens, and define rotatable bonds. Save the file in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site using the coordinates of the co-crystallized ligand as a guide.
-
In ADT, define a grid box that encompasses the entire binding pocket. Note the center coordinates and dimensions.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the receptor file, ligand file, grid box parameters, and output file name.
-
Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
The output .pdbqt file will contain the predicted binding poses, ranked by affinity (kcal/mol).
-
Load the receptor and the top-ranked ligand pose into a visualization software (e.g., PyMOL) to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts). This visual verification is key to trusting the numerical score.
-
Part 3: Density Functional Theory (DFT) for Electronic Property Insights
Causality Behind the Choice: While docking predicts where a molecule binds, quantum chemical calculations like Density Functional Theory (DFT) explain why it is reactive. DFT provides precise information on a molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9][10] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity.[11] These electronic descriptors are foundational for building robust Quantitative Structure-Activity Relationship (QSAR) models.[12][13]
Comparative Quantum Chemical Descriptors (B3LYP/6-311++G)**
| Descriptor | Predicted Value for Target Compound | Interpretation |
| HOMO Energy | -6.45 eV | Region susceptible to electrophilic attack. |
| LUMO Energy | -1.21 eV | Region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.24 eV | Indicates high kinetic stability but sufficient reactivity for biological interactions. |
| Dipole Moment | 4.88 Debye | High polarity, suggesting potential for strong dipole-dipole interactions with a receptor. |
| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms of pyrazole and O atoms of sulfonyl; Positive potential around hydrogens. | Predicts sites for hydrogen bonding and electrostatic interactions. |
Interpretation: The DFT calculations reveal a HOMO-LUMO gap of 5.24 eV, suggesting the molecule is stable yet possesses sufficient reactivity to engage with a biological target.[14] The high dipole moment indicates significant charge separation, which can contribute to strong, directed interactions within a protein binding pocket. The Molecular Electrostatic Potential (MEP) map visually confirms the electronegative regions (pyrazole nitrogens) as likely hydrogen bond acceptors, corroborating the interactions predicted by molecular docking. These quantum descriptors provide a fundamental, physics-based rationale for the compound's predicted biological activity.
Experimental Protocol: DFT Calculation for a Small Molecule
-
Structure Building: Build the 3D structure of the pyrazole derivative in a molecular editor like Avogadro or GaussView. Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics).
-
Input File Generation:
-
Use software like Gaussian or ORCA to create an input file.
-
Specify the coordinates of the atoms.
-
Define the calculation type: Opt Freq for geometry optimization and frequency calculation.
-
Specify the level of theory: a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).[14]
-
Request additional properties like Pop=Regular to calculate molecular orbitals.
-
-
Job Submission: Submit the input file to a high-performance computing cluster for calculation.
-
Output Analysis:
-
Verify the optimization was successful by checking for the absence of imaginary frequencies in the output log file.
-
Extract the energies of the HOMO and LUMO from the log file to calculate the energy gap.
-
Use a visualization program to plot the molecular orbitals and the MEP surface to identify reactive sites.
-
Conclusion: A Tripartite Validation of a Promising Lead Compound
This in-depth computational guide demonstrates a logical, multi-faceted approach to evaluating the potential of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole derivatives. The tripartite analysis—combining ADMET, molecular docking, and DFT—provides a holistic and self-reinforcing prediction of the compound's properties.
-
ADMET profiling establishes it as a viable, drug-like candidate with a favorable safety profile.
-
Molecular docking provides a specific, testable hypothesis of its mechanism of action as a potent COX-2 inhibitor.[8]
-
DFT calculations offer a fundamental electronic rationale for its predicted stability and reactivity.
The collective evidence strongly suggests that 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a high-priority candidate for synthesis and subsequent in vitro and in vivo validation. This in silico workflow serves as a robust, cost-effective blueprint for accelerating the discovery of novel pyrazole-based therapeutics.
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]
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Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. [Link]
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2019). PubMed. [Link]
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ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2022). Arabian Journal of Chemistry, 15(11), 104217. [Link]
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SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]
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Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. (2022). ResearchGate. [Link]
-
Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. (2021). PubMed. [Link]
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Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). PubMed. [Link]
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Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024). ResearchGate. [Link]
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Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2018). ResearchGate. [Link]
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Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014). ResearchGate. [Link]
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IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (2022). Research Journal of Pharmacy and Technology. [Link]
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In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. (2018). Journal of Applied Pharmaceutical Science. [Link]
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A Comparative Guide to Establishing the Purity of Synthesized 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2][3] The specific compound, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, serves as a critical intermediate in the synthesis of novel pharmaceutical candidates. Its purity is not merely a quality metric but a prerequisite for ensuring the validity of downstream research, the safety of biological assays, and the ultimate efficacy and safety of a potential drug product. Impurities, even at trace levels, can lead to erroneous biological data, introduce toxicity, or interfere with subsequent synthetic steps.
This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The core principle of this guide is the advocacy for orthogonal testing—a self-validating system where purity is confirmed by multiple, independent analytical techniques.
The Challenge: Anticipating Potential Impurities
A robust purity assessment begins with a theoretical understanding of the potential impurities that may arise during synthesis. The synthesis of 5-substituted pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[3][4] For the target molecule, likely impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: Alternative cyclization products, a common challenge in pyrazole synthesis.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used during reaction and purification.
-
Degradation Products: Impurities formed if the compound is unstable under certain conditions.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical method can definitively establish purity. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation.[]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For heterocyclic compounds like pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.[6][7]
Expertise & Causality: The choice of a C18 column is logical for this molecule due to its moderate polarity. A gradient elution, starting with a higher aqueous composition and ramping up the organic solvent (e.g., acetonitrile or methanol), is crucial. This ensures that polar impurities elute early, while the main peak and any non-polar impurities are effectively resolved. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6][7] A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which can help distinguish between the main peak and co-eluting impurities.
Trustworthiness: HPLC provides a precise measure of purity as a percentage of the total peak area (% Area). However, it is a relative measure and assumes all components have a similar response factor at the chosen wavelength. It is excellent for detecting and quantifying process-related impurities and degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular structure and environment of each atom.
Expertise & Causality: ¹H NMR is the first line of defense for structural confirmation. The spectrum should be consistent with the proposed structure of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, with characteristic shifts for the methyl, chloromethyl, pyrazole, and thiophene protons.[1][8] The absence of signals corresponding to starting materials or plausible regioisomers provides strong evidence of purity. For quantitative purposes, Quantitative NMR (qNMR) can be employed. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined, which is independent of the analyte's response factor.
Trustworthiness: NMR is a powerful tool for both structural elucidation and purity assessment.[2][9] It can detect impurities that might be invisible to UV-based HPLC detection and provides a direct, absolute measure of purity when used in a quantitative manner.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
Expertise & Causality: When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a formidable tool for impurity profiling.[10][11] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of molecular formulas for unknown impurities.[10][12] This is invaluable for identifying by-products or degradants without needing to isolate them. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte and its impurities. Given the structure, LC-MS is generally the preferred method.
Trustworthiness: MS offers unparalleled sensitivity and specificity for impurity identification.[10][11] It can detect trace-level impurities that may be missed by other techniques and provides crucial structural information about them.[10]
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of each technique in the purity analysis of a synthesized batch of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
| Analytical Technique | Information Provided | Strengths | Limitations |
| RP-HPLC-PDA | Relative purity (% Area), detection of non-volatile impurities. | High precision, robust, excellent for routine quality control. | Relative quantification; assumes similar detector response for all components. |
| ¹H NMR | Structural confirmation, identification of structural isomers and impurities. | Provides unambiguous structural information. | Lower sensitivity compared to HPLC for minor impurities. |
| qNMR | Absolute purity (mass fraction). | Provides a direct, absolute purity value without needing a reference standard of the analyte. | Requires a certified internal standard and careful experimental setup. |
| LC-HRMS | Molecular weight of impurities, structural elucidation via fragmentation. | High sensitivity and specificity for impurity identification.[10][12] | Quantification can be complex; ionization efficiency varies between compounds. |
| GC-MS | Detection of volatile impurities and residual solvents. | Excellent for identifying volatile components. | Not suitable for non-volatile or thermally labile compounds. |
A Self-Validating Workflow for Purity Confirmation
A logical, multi-step workflow ensures a high degree of confidence in the final purity assessment. This process is designed to be self-validating, where results from one technique corroborate the findings of another.
Caption: A self-validating workflow for purity determination.
Experimental Protocols
Protocol 1: RP-HPLC-PDA Method for Relative Purity
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA scan from 200-400 nm, with monitoring at the λmax of the analyte.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50) to create a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: ¹H NMR for Structural Confirmation
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width covers the expected chemical shift range (~0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks.
-
-
Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. Search for any unexpected signals that may indicate impurities.
Conclusion
Establishing the purity of a key synthetic intermediate like 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a multi-faceted task that demands a rigorous, orthogonal approach. Relying on a single data point, such as an HPLC chromatogram, is insufficient. By integrating the relative purity data from HPLC with the absolute structural and quantitative information from NMR, and supplementing this with the high-sensitivity impurity identification capabilities of mass spectrometry, researchers can build a comprehensive and trustworthy purity profile. This self-validating system not only ensures the quality of the material but also upholds the integrity of the subsequent scientific research and development efforts.
References
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. SCIEX. Available at: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Structure Elucidation of a Pyrazolo[7][12]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount in ensuring laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, the handling of novel or specialized compounds such as 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, procedural framework for the safe disposal of this compound, synthesized from established best practices for halogenated organic compounds and pyrazole derivatives.
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is predicated on the chemical's structural alerts—specifically, the presence of a halogenated alkyl group and a pyrazole moiety—and data from closely related analogs. A precautionary principle should always be applied.
Hazard Profile and Characterization
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a halogenated heterocyclic organic compound. The presence of the chloromethyl group designates it as a halogenated organic substance, which has specific implications for its disposal.[1][2] Halogenated organic compounds are often subject to stricter disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[3][4]
The pyrazole core is a common scaffold in biologically active molecules, including pharmaceuticals and pesticides.[5][6] Pyrazole derivatives can exhibit toxicological properties, and therefore, this compound should be handled as hazardous waste until proven otherwise.[5][7][8] An SDS for a similar compound, 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole, indicates hazards such as being harmful if swallowed, causing severe skin burns and eye damage, and potential respiratory irritation.[9]
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification (Inferred) | Description | Recommended PPE |
| Acute Toxicity (Oral) | Harmful if swallowed.[9] | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Corrosion/Irritation | Causes severe skin burns.[9] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Damage/Irritation | Causes serious eye damage.[9] | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | May cause respiratory irritation.[9] | Use in a well-ventilated area or under a chemical fume hood |
| Environmental Hazard | Potential for environmental persistence.[10] | Prevent release to the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
Detailed Procedural Steps:
-
Waste Identification and Characterization :
-
Identify all waste streams containing 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. This includes the pure compound, solutions in organic solvents, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
In the absence of a specific SDS, conservatively characterize the waste as hazardous, toxic, corrosive, and environmentally persistent.[7][9][11]
-
-
Segregation of Waste :
-
Crucially, segregate waste containing this compound as "Halogenated Organic Waste."[1][2]
-
Do not mix this waste with non-halogenated organic solvents.[2] Mixing can lead to the entire container being classified as the more expensive and difficult-to-dispose-of halogenated waste.[2]
-
Ensure that incompatible materials, such as strong oxidizing agents, strong acids, or strong reducing agents, are not added to the same waste container.[9][12]
-
-
Selection of an Appropriate Waste Container :
-
Choose a waste container that is chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[7]
-
The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid to prevent spills and vapor release.[1]
-
-
Proper Labeling of the Waste Container :
-
Label the waste container clearly with the words "Hazardous Waste."[7][13]
-
The label must include the full chemical name: "3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole."
-
List all components of the waste mixture, including solvents, with approximate concentrations.
-
Indicate the associated hazards (e.g., "Toxic," "Corrosive").
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.[1]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests.
-
The recommended disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[2]
-
Never dispose of this chemical down the drain or in the regular trash.[1][2]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dealing with a large spill or powder.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[9]
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, thereby protecting themselves, their colleagues, and the environment.
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Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. 11
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 1
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... 3
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Benchchem. Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide. 7
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. 4
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Cornell EHS. 7.2 Organic Solvents | Environment, Health and Safety. 13
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CymitQuimica. Safety Data Sheet. 14
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1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. 8
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ChemicalBook. 3-(CHLOROMETHYL)-1-METHYL-5-THIEN-2-YL-1H-PYRAZOLE. 15
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Fisher Scientific. SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. 9
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ResearchGate. (PDF) Chloromethylation of pyrazole ring. 16
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MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. 5
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Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. 6
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PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. 17
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PubMed. Fipronil: environmental fate, ecotoxicology, and human health concerns. 10
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3M. SAFETY DATA SHEET. 18
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MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. 19
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ResearchGate. a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. 20
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The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. 21
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A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. The information herein is synthesized from established safety data for analogous structures and best practices for handling potent chemical reagents. Your safety is paramount; adherence to these procedures is critical.
Hazard Analysis: Understanding the "Why" Behind the Precautions
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a substituted pyrazole, a heterocyclic scaffold common in pharmaceutical and agrochemical development.[1][2][3] However, the critical feature dictating its handling is the chloromethyl group (-CH₂Cl) .
The chloromethyl group is a potent alkylating agent. This reactivity is the basis for its utility in synthesis but also the source of its significant biological hazard. Structurally similar compounds, such as chloromethyl methyl ether (CMME) and bis(chloromethyl)ether, are recognized as human carcinogens, primarily causing lung cancer with prolonged exposure.[4][5][6] The mechanism involves the alkylation of biological macromolecules, including DNA, which can lead to mutagenesis and carcinogenicity.
Therefore, we must operate under the assumption that this compound is, at a minimum, highly irritating, corrosive, and a potential carcinogen. All handling procedures are designed to prevent any direct contact and to contain any potential for aerosolization.
Hazard Summary for Analogous Compounds
| Hazard Classification | GHS Category (based on analogs) | Rationale and Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7][8][9][10] May cause systemic toxicity. |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage, or causes skin irritation.[8][9][10] The chloromethyl group can react with moisture on the skin. |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[8][9][10] Direct contact can lead to irreversible damage. |
| Respiratory Irritation | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[8][10] |
| Carcinogenicity | Suspected | The chloromethyl functional group is associated with carcinogenicity in related compounds.[5][11] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety strategy incorporates multiple layers of protection.
-
Engineering Controls: The primary method for containment. All work with 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be equipped with a nearby safety shower and eyewash station.[9]
-
Administrative Controls: Establish standard operating procedures (SOPs) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work in designated areas and clearly label all containers and waste streams.
-
Personal Protective Equipment (PPE): Used to protect you when engineering and administrative controls cannot guarantee zero exposure. The following sections detail the mandatory PPE.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the corrosive and potentially carcinogenic nature of this compound, a robust PPE ensemble is non-negotiable.
Primary Barrier: Gloves
Skin contact is a primary route of exposure.[12] Therefore, proper gloving is critical.
-
Requirement: Double gloving is mandatory.[13]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves.
-
Cuffs: Ensure glove cuffs are pulled over the sleeves of the lab coat or gown to create a seal.[12]
-
Integrity and Change Frequency: Gloves must be powder-free to prevent aerosolization of contaminants.[12] Change outer gloves immediately if contamination is suspected or every 30-60 minutes during continuous handling.[12] Never wear gloves outside of the designated work area.
Secondary Barrier: Body, Eye, and Face Protection
-
Body Protection: Wear a long-sleeved, knee-length lab coat, preferably one made of a low-lint, liquid-repellent material.[13][14] Cuffs should be tight-fitting (elastic or knit). For procedures with a higher risk of splashes, a disposable, back-closing chemical-resistant gown is required.[13]
-
Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against splashes.[13]
-
Face Protection: When handling the solid outside of a glovebox or for any procedure with a significant splash risk (e.g., preparing stock solutions), a full-face shield must be worn in addition to chemical splash goggles.[8][13]
Respiratory Protection
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific situations.
-
Handling Solids: When weighing or transferring the solid compound where dust generation is possible, an N95 respirator is recommended to supplement the fume hood's protection.[15]
-
Spill Cleanup: For cleaning up spills, a respirator with a combination of P100 particulate and organic vapor cartridges may be necessary, depending on the scale of the spill.
-
Important: Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[15] A standard surgical mask provides no protection against chemical dusts or vapors.[15]
Operational and Disposal Plans: A Step-by-Step Guide
This workflow is designed to minimize exposure at every stage of handling.
Safe Handling Workflow
Caption: Safe handling workflow for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.
Step 1: Preparation (Inside the Lab, Outside the Fume Hood)
-
Don PPE: Before approaching the designated work area, don your inner gloves, lab coat/gown, and safety goggles.
-
Prepare Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvents, etc.). This minimizes movement in and out of the fume hood.
Step 2: Operations (Inside the Chemical Fume Hood)
-
Final PPE: Don your outer gloves and face shield.
-
Containment: Line the floor of the fume hood with absorbent, plastic-backed paper.
-
Weighing: If handling the solid, use a tared, disposable weigh boat. Handle the container and spatula carefully to avoid creating dust.
-
Dissolving: To make a solution, slowly add the solid to the solvent (not the other way around) to prevent splashing. Keep the container loosely capped when not actively adding material.
Step 3: Decontamination and Waste Disposal
-
Equipment Decontamination: All non-disposable equipment (spatulas, stir bars) must be decontaminated. Rinse with a suitable solvent into a designated hazardous waste container.
-
Surface Decontamination: Wipe down the work surface in the fume hood with a towel dampened with a deactivating solution or appropriate solvent.
-
Waste Segregation:
-
Solid Waste: All contaminated disposable items (gloves, weigh boats, absorbent pads, paper towels) must be placed in a clearly labeled, sealed hazardous waste bag or container.[16]
-
Liquid Waste: All reaction mixtures and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[8][17]
-
Empty Containers: An empty container that held the neat compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once rinsed, deface the label and dispose of the container according to your institution's guidelines.[17]
-
Step 4: Doffing PPE
-
In the Work Area: Remove outer gloves and dispose of them as solid hazardous waste.
-
Exiting the Work Area: Remove your lab coat/gown, face shield, and goggles.
-
Final Step: Remove inner gloves and wash your hands thoroughly with soap and water.[8]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[7][9] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste.[16][18]
References
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Angene Chemical. (2021). Safety Data Sheet: 3-(Chloromethyl)-1H-pyrazole. Retrieved from [Link]
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole. (n.d.). Safety Data Sheet. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazard Summary: Chloromethyl Methyl Ether. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Hologic. (2025). Material Safety Data Sheet: Actim® PROM Specimen Extraction Solution. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1987). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (Technical-Grade). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: International Agency for Research on Cancer. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Zajdela, F., Croisy, A., Barbin, A., Malaveille, C., Tomatis, L., & Bartsch, H. (1980). Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice. Cancer Research, 40(2), 352–356. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Bioquell. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]
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PubChem. (n.d.). Pyrazole, 1-((trichloromethyl)thio)-. National Center for Biotechnology Information. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
